molecular formula C15H19ClF4N2O B10847640 CL-385319

CL-385319

Cat. No.: B10847640
M. Wt: 354.77 g/mol
InChI Key: FEMIHMMAZDXYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-385319 is a useful research compound. Its molecular formula is C15H19ClF4N2O and its molecular weight is 354.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19ClF4N2O

Molecular Weight

354.77 g/mol

IUPAC Name

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H

InChI Key

FEMIHMMAZDXYBI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to CL-385319: An Influenza Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of CL-385319, a potent inhibitor of influenza A virus entry. Detailed experimental protocols and data are presented to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties of this compound

This compound is chemically defined as 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamide.[1] It is an N-substituted piperidine compound.[1][2]

Synthesis: this compound can be synthesized by reacting 1-(2-aminoethyl) piperidine with 3-fluoro-5-(trifluoromethyl)benzoyl chloride in methylene chloride at room temperature. The hydrochloride salt of the product is then collected by filtration.

Antiviral Activity and Cytotoxicity

This compound exhibits inhibitory activity against various influenza A virus subtypes, including H1N1, H2N2, and notably, the highly pathogenic H5N1 avian influenza A virus.[1][2] Its mechanism of action is targeted at the viral entry stage, specifically by interfering with the function of the hemagglutinin (HA) protein.[1][2]

Parameter Value Cell Line Virus Strain
IC50 27.03 ± 2.54 µMMDCKH5N1
CC50 1.48 ± 0.01 mMMDCKN/A

Table 1: In vitro antiviral activity and cytotoxicity of this compound.[1][2]

Mechanism of Action: Inhibition of Hemagglutinin (HA)-Mediated Membrane Fusion

This compound functions by preventing the low pH-induced conformational change in the influenza virus hemagglutinin (HA) protein, a critical step for viral and endosomal membrane fusion. By binding to a pocket in the stem region of the HA2 subunit, this compound stabilizes the pre-fusion conformation of HA at a neutral pH. This inhibition of the fusogenic process effectively blocks viral entry into the host cell.[2]

Computer-aided molecular docking studies suggest that this compound binds to a cavity in the HA2 stem region.[2] Site-directed mutagenesis studies have identified that mutations at residues M24 in HA1 and F110 in HA2 confer resistance to this compound, indicating their critical role in the binding of the compound.[2]

This compound Mechanism of Action cluster_virus_entry Influenza Virus Entry cluster_fusion_process HA-Mediated Fusion Virus Virus Host Cell Host Cell Virus->Host Cell Attachment & Endocytosis Endosome Endosome HA (Neutral pH) HA (Neutral pH) HA (Low pH) HA (Low pH) HA (Neutral pH)->HA (Low pH) Endosomal Acidification (Conformational Change) Membrane Fusion Membrane Fusion HA (Low pH)->Membrane Fusion HA (Low pH)->Membrane Fusion Inhibited Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release This compound This compound This compound->HA (Neutral pH) Binds to HA2 stem region & Stabilizes Pseudovirus Neutralization Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis Seed Cells Seed 293T cells in 96-well plate Add to Cells Add mixture to cells Prepare Compound Prepare serial dilutions of this compound Mix Mix diluted this compound with pseudovirus Prepare Compound->Mix Incubate_Mix Incubate mixture (37°C, 1 hr) Mix->Incubate_Mix Incubate_Mix->Add to Cells Incubate_Plate Incubate plate (37°C, 48-72 hrs) Add to Cells->Incubate_Plate Lyse & Add Substrate Lyse cells and add luciferase substrate Incubate_Plate->Lyse & Add Substrate Measure RLU Measure luminescence Lyse & Add Substrate->Measure RLU Calculate IC50 Calculate IC50 Measure RLU->Calculate IC50 HA Conformational Change Inhibition Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_detection Detection Coat HA Coat plate with recombinant HA Cleave HA Cleave HA0 with trypsin & inactivate Coat HA->Cleave HA Add Compound Add this compound dilutions Cleave HA->Add Compound pH Treatment Treat with neutral (pH 7.0) or acidic (pH 4.8) buffer Add Compound->pH Treatment Primary Ab Add conformation-specific primary antibody pH Treatment->Primary Ab Secondary Ab Add HRP-conjugated secondary antibody Primary Ab->Secondary Ab Develop & Read Add TMB substrate, stop, and read OD450 Secondary Ab->Develop & Read

References

CL-385319: A Technical Overview of its Discovery and Early Development as an Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early-stage development of CL-385319, a small molecule inhibitor of influenza A virus entry. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of virology, medicinal chemistry, and drug development.

Introduction and Discovery

This compound was first identified as a potent inhibitor of influenza A virus replication by scientists at Wyeth-Ayerst Research.[1][2] Its discovery was the result of a screening campaign of their chemical library for antiviral compounds.[1][2] The initial findings were published in 1999 in the Journal of Virology, establishing this compound as a novel agent that interferes with the fusogenic function of the viral hemagglutinin (HA) protein.[1][2] This compound, an N-substituted piperidine, showed specific activity against H1 and H2 subtypes of influenza A virus.[1][2]

Chemical Synthesis

This compound, with the chemical name 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamide, is synthesized through a straightforward amidation reaction. The process involves reacting 1-(2-aminoethyl)piperidine with 5-fluoro-3-trifluoromethylbenzoyl chloride in a suitable solvent such as methylene chloride at room temperature. The resulting hydrochloride salt of this compound can then be collected by filtration.

Mechanism of Action: Inhibition of Viral Fusion

This compound exerts its antiviral effect by inhibiting the entry of the influenza virus into the host cell.[3][4] This is achieved by specifically targeting the viral hemagglutinin (HA) protein, which is crucial for both receptor binding and the subsequent fusion of the viral and endosomal membranes.

The mechanism can be broken down into the following key steps:

  • Binding to Hemagglutinin: this compound binds to a pocket located in the stem region of the HA trimer, in proximity to the HA2 fusion peptide.[1][2][4]

  • Stabilization of the Pre-fusion Conformation: This binding stabilizes the HA protein in its pre-fusion conformation.[4]

  • Inhibition of Low pH-Induced Conformational Change: The low pH environment of the endosome normally triggers a significant conformational change in HA, which is essential for membrane fusion. By stabilizing the pre-fusion state, this compound blocks this critical conformational rearrangement.[1][2][4]

This inhibition of HA-mediated membrane fusion effectively halts the viral life cycle at an early stage, preventing the release of the viral genome into the host cell cytoplasm.

Signaling Pathway Diagram

G cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Influenza Virus (with HA protein) Endosome Host Cell Endosome Virus->Endosome Endocytosis Fusion Viral & Endosomal Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral Genome Release into Cytoplasm Fusion->Release Replication Viral Replication Release->Replication CL385319 This compound HA_Protein HA Protein (Pre-fusion state) CL385319->HA_Protein Binds to HA stem region Conformational_Change HA Conformational Change (Fusion state) HA_Protein->Conformational_Change Blocked G cluster_workflow Cytotoxicity Assay Workflow Start Seed MDCK cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Add_Compound Add serial dilutions of this compound Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50 G cluster_workflow Plaque Reduction Assay Workflow Start Seed MDCK cells in 6-well plate Incubate1 Grow to confluence Start->Incubate1 Infect Infect with influenza virus (approx. 100 PFU/well) Incubate1->Infect Incubate2 Incubate for 1h (adsorption) Infect->Incubate2 Wash Wash with PBS Incubate2->Wash Overlay Add agar overlay containing serial dilutions of this compound Wash->Overlay Incubate3 Incubate for 2-3 days Overlay->Incubate3 Fix_and_Stain Fix cells and stain with crystal violet Incubate3->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50

References

In Vitro Efficacy of CL-385319 Against H5N1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of CL-385319, an N-substituted piperidine compound, against the highly pathogenic H5N1 avian influenza virus. The document details the compound's inhibitory effects, mechanism of action, and the experimental protocols used to determine its antiviral activity.

Quantitative Efficacy Data

This compound has demonstrated significant inhibitory activity against H5N1 influenza A virus in vitro. The following tables summarize the key quantitative data from studies conducted in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity and Cytotoxicity of this compound against H5N1 Virus

ParameterCell LineValueReference
IC₅₀ (50% Inhibitory Concentration) MDCK27.03 ± 2.54 µM[1][2]
CC₅₀ (50% Cytotoxic Concentration) MDCK1.48 ± 0.01 mM[1][2]

Table 2: Inhibitory Activity of this compound against Various H5N1 Pseudoviruses

Pseudovirus Strain (Hemagglutinin from)IC₅₀ (µM)
A/Thailand/Kan353/20044.00 ± 0.38
A/Qinghai/59/20051.50 ± 0.13
A/Xinjiang/1/20062.22 ± 0.24
A/Anhui/1/20050.37 ± 0.12
A/Hong Kong/156/19972.62 ± 0.08

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect by specifically targeting the viral entry stage of the H5N1 life cycle.[1][3] The compound does not inhibit the activity of N1-type neuraminidase, nor does it block the adsorption of the H5 hemagglutinin (HA) to chicken red blood cells.[1][2]

Instead, molecular docking analyses suggest that this compound binds to a cavity in the stem region of the HA2 subunit of the hemagglutinin protein.[1][2] This interaction is believed to stabilize the HA trimer at a neutral pH, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] Site-directed mutagenesis studies have identified that mutations at residues M24 in HA1 and F110 in HA2 confer resistance to this compound, further supporting the proposed binding site and mechanism.[1][2]

H5N1_Entry_Inhibition cluster_virus H5N1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound V Virus HA Hemagglutinin (HA) R Sialic Acid Receptor V->R 1. Attachment Endosome Endosome R->Endosome 2. Endocytosis HA_unfolded HA Conformational Change Endosome->HA_unfolded 3. Acidification (Low pH) CL385319 This compound CL385319->HA_unfolded Blocks Conformational Change Fusion Viral Genome Release HA_unfolded->Fusion 4. Membrane Fusion

H5N1 viral entry and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of this compound against H5N1.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. H5N1 virus stocks are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

Cell_Virus_Workflow cluster_cell_culture MDCK Cell Culture cluster_virus_propagation H5N1 Virus Propagation start_cells Start with frozen MDCK cells culture_cells Culture in DMEM + 10% FBS start_cells->culture_cells passage_cells Passage cells upon confluency culture_cells->passage_cells seed_plates Seed cells into 96-well plates for assays passage_cells->seed_plates start_virus Start with H5N1 virus stock inoculate_eggs Inoculate embryonated chicken eggs start_virus->inoculate_eggs incubate_eggs Incubate eggs inoculate_eggs->incubate_eggs harvest_fluid Harvest allantoic fluid incubate_eggs->harvest_fluid titrate_virus Titrate virus (Plaque Assay) harvest_fluid->titrate_virus Plaque_Reduction_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_analysis Analysis seed_cells Seed MDCK cells in 6-well plates infect_cells Infect cells with virus (1 hr) seed_cells->infect_cells seed_cells->infect_cells prepare_virus Prepare H5N1 virus dilutions prepare_virus->infect_cells prepare_compound Prepare this compound serial dilutions add_compound Add compound dilutions prepare_compound->add_compound infect_cells->add_compound infect_cells->add_compound add_overlay Add semi-solid overlay add_compound->add_overlay add_compound->add_overlay incubate Incubate (48-72 hrs) add_overlay->incubate fix_stain Fix and stain with crystal violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

References

CL-385319: A Technical Guide to its Application as a Probe for Influenza Virus Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CL-385319, a potent small-molecule inhibitor of influenza virus entry. It is designed to equip researchers and drug development professionals with the necessary information to utilize this compound as a probe to investigate the mechanisms of influenza virus fusion and to evaluate novel antiviral strategies targeting this critical step in the viral life cycle.

Executive Summary

This compound is an N-substituted piperidine that has been identified as a specific inhibitor of influenza A virus entry.[1] It acts by targeting the viral hemagglutinin (HA) protein, a key player in the initial stages of infection, including receptor binding and membrane fusion.[2][3] By binding to a conserved pocket in the stem region of HA, this compound stabilizes the protein in its neutral pH, pre-fusion conformation.[2][3] This action prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell cytoplasm.[2][3] This guide details the quantitative data supporting its antiviral activity, provides comprehensive experimental protocols for its use, and illustrates the key molecular interactions and experimental workflows.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza A virus strains, particularly the highly pathogenic H5N1 subtype. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineVirus StrainValueReference
IC50MDCKH5N1 (A/Vietnam/1194/2004)27.03 ± 2.54 µM[1][4]
CC50MDCK-1.48 ± 0.01 mM[1][4]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

Table 2: Inhibitory Activity of this compound against Pseudoviruses with Hemagglutinin from Different H5N1 Strains

H5N1 StrainInhibitionReference
A/Thailand/Kan353/2004Yes[5]
A/Hong Kong/156/1997Yes[5]
A/Qinghai/59/2005Yes[5]
A/Xinjiang/1/2006Yes[5]
A/Anhui/1/2005Yes[5]

Mechanism of Action: Targeting Hemagglutinin-Mediated Fusion

This compound's mechanism of action is centered on the inhibition of the conformational changes in the influenza hemagglutinin (HA) protein that are essential for viral entry.

Following receptor-mediated endocytosis, the influenza virus is trafficked into the endosome. The acidic environment of the late endosome triggers a dramatic and irreversible conformational change in the HA protein. This change exposes the fusion peptide, a hydrophobic region at the N-terminus of the HA2 subunit, which then inserts into the endosomal membrane. This process brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.

This compound binds to a conserved "induced fit" pocket within the stem region of the HA trimer.[2][3] This binding stabilizes the pre-fusion conformation of HA, even at low pH.[2][3] By preventing the necessary conformational rearrangements, this compound effectively blocks the fusion process and traps the virus within the endosome, thus inhibiting infection.[2][3]

Below is a diagram illustrating the mechanism of action of this compound.

G cluster_0 Influenza Virus Entry (Without this compound) cluster_1 Inhibition by this compound Virus Binding Virus Binding Endocytosis Endocytosis Virus Binding->Endocytosis 1 Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification 2 HA Conformational Change HA Conformational Change Endosome Acidification->HA Conformational Change 3 (Low pH) Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion 4 HA Low pH State (Blocked) HA Low pH State (Blocked) Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release 5 This compound This compound HA Pre-fusion State HA Pre-fusion State This compound->HA Pre-fusion State Binds to HA stem HA Pre-fusion State->HA Low pH State (Blocked) Stabilizes pre-fusion state prevents conformational change G Start Start Co-transfect 293T cells Co-transfect 293T cells Start->Co-transfect 293T cells Incubate 48-72h Incubate 48-72h Co-transfect 293T cells->Incubate 48-72h Pseudovirus Production Harvest & Filter Supernatant Harvest & Filter Supernatant Incubate 48-72h->Harvest & Filter Supernatant Pseudovirus Production Measure Luciferase Activity Measure Luciferase Activity Incubate 48-72h->Measure Luciferase Activity Incubate Pseudovirus + this compound Incubate Pseudovirus + this compound Harvest & Filter Supernatant->Incubate Pseudovirus + this compound Neutralization Infect MDCK cells Infect MDCK cells Incubate Pseudovirus + this compound->Infect MDCK cells Infect MDCK cells->Incubate 48-72h Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50 Data Analysis End End Calculate IC50->End G Start Start Design Mutagenic Primers Design Mutagenic Primers Start->Design Mutagenic Primers Mutagenesis PCR Mutagenesis PCR Design Mutagenic Primers->Mutagenesis PCR DPN1 Digestion DPN1 Digestion Mutagenesis PCR->DPN1 Digestion Transformation into E. coli Transformation into E. coli DPN1 Digestion->Transformation into E. coli Plasmid Purification & Sequencing Plasmid Purification & Sequencing Transformation into E. coli->Plasmid Purification & Sequencing Functional Analysis (Pseudovirus Assay) Functional Analysis (Pseudovirus Assay) Plasmid Purification & Sequencing->Functional Analysis (Pseudovirus Assay) End End Functional Analysis (Pseudovirus Assay)->End G cluster_cell Host Cell cluster_virus Influenza Virus Sialic Acid Receptor Sialic Acid Receptor Clathrin-coated pit Clathrin-coated pit Sialic Acid Receptor->Clathrin-coated pit Binding Early Endosome Early Endosome Clathrin-coated pit->Early Endosome Internalization Late Endosome (Low pH) Late Endosome (Low pH) Early Endosome->Late Endosome (Low pH) Maturation HA Conformational Change & Fusion HA Conformational Change & Fusion Late Endosome (Low pH)->HA Conformational Change & Fusion Cytoplasm Cytoplasm Influenza Virus (HA) Influenza Virus (HA) Influenza Virus (HA)->Sialic Acid Receptor Viral Genome Release Viral Genome Release HA Conformational Change & Fusion->Viral Genome Release Viral Genome Release->Cytoplasm

References

Understanding the Fusogenic Function of Influenza Hemagglutinin with the Inhibitor CL-385319: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CL-385319, a small molecule inhibitor of influenza A virus entry. By targeting the hemagglutinin (HA) protein, this compound effectively neutralizes the virus's ability to fuse with host cell membranes, a critical step in the viral life cycle. This document outlines the molecular basis of this inhibition, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Introduction to this compound and its Antiviral Activity

This compound is an N-substituted piperidine compound that has demonstrated potent antiviral activity against various subtypes of influenza A virus, including H1, H2, and H5 strains.[1][2] Its primary mechanism of action is the inhibition of the fusogenic function of the viral hemagglutinin protein.[1][2] Unlike neuraminidase inhibitors, which prevent the release of progeny virions from infected cells, this compound acts at an earlier stage of infection by blocking viral entry.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of the HA1 subunit of hemagglutinin to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a significant conformational change in the HA protein. This rearrangement primarily involves the HA2 subunit, which exposes a "fusion peptide" that inserts into the endosomal membrane. Further refolding of HA2 brings the viral and endosomal membranes into close proximity, leading to their fusion and the release of the viral genome into the cytoplasm.

This compound disrupts this critical fusion process.[1][2] Molecular docking and mutagenesis studies have revealed that this compound binds to a conserved cavity in the stem region of the HA2 subunit.[1][3][4] This binding stabilizes the pre-fusion conformation of hemagglutinin, preventing the low pH-induced conformational changes necessary for fusion peptide exposure and membrane fusion.[3][4] By locking HA in its pre-fusion state, this compound effectively blocks the virus's ability to deliver its genetic material into the host cell.

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key data points for its activity against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

ParameterValueCell LineVirus StrainCitation
IC50 27.03 ± 2.54 µMMDCKH5N1 (A/Thailand/Kan353/2004)[1][2]
CC50 1.48 ± 0.01 mMMDCKN/A[1][2]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes a 50% reduction in the activity of a biological target. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Pseudovirus-Based Neutralization Assay

This assay is a safe and effective method to quantify the inhibitory effect of a compound on viral entry mediated by a specific viral envelope protein, in this case, influenza hemagglutinin.

Objective: To determine the IC50 of this compound against HA-mediated viral entry.

Materials:

  • HEK293T cells

  • MDCK target cells

  • Plasmids:

    • Lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP)

    • Plasmid expressing influenza hemagglutinin (e.g., from an H5N1 strain)

    • Plasmid expressing influenza neuraminidase (optional, but recommended for efficient pseudovirus release)

    • Packaging plasmids (for lentiviral systems)

  • Transfection reagent (e.g., calcium phosphate or lipid-based)

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • Luciferase assay reagent (if using a luciferase reporter)

  • 96-well cell culture plates (white, clear-bottom for luminescence)

Procedure:

  • Pseudovirus Production: a. Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency. b. Co-transfect the cells with the lentiviral/retroviral backbone, HA expression plasmid, NA expression plasmid (optional), and packaging plasmids using a suitable transfection reagent. c. Incubate the cells at 37°C in a CO2 incubator. d. Harvest the supernatant containing the pseudoviruses at 48 and 72 hours post-transfection. e. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. f. The pseudovirus stock can be stored at -80°C.

  • Neutralization Assay: a. Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in DMEM. c. In a separate 96-well plate, incubate the pseudovirus stock with the serially diluted this compound for 1 hour at 37°C. Include a virus-only control (no inhibitor) and a cells-only control (no virus). d. Remove the media from the MDCK cells and add the pseudovirus-inhibitor mixture. e. Incubate the plate for 48-72 hours at 37°C. f. If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. b. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hemagglutination Inhibition (HI) Assay

This classical assay determines the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Objective: To assess the ability of this compound to interfere with the attachment of influenza virus to RBCs.

Materials:

  • Influenza virus stock (e.g., H5N1)

  • Phosphate-buffered saline (PBS)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs)

  • This compound

  • 96-well V-bottom microtiter plate

Procedure:

  • Virus Titer Determination (Hemagglutination Assay): a. Perform a two-fold serial dilution of the virus stock in PBS in a 96-well plate. b. Add an equal volume of 0.5% RBC suspension to each well. c. Incubate at room temperature for 30-60 minutes. d. The hemagglutination titer is the reciprocal of the highest dilution of the virus that causes complete agglutination of the RBCs.

  • Hemagglutination Inhibition Assay: a. Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate. b. Add 4 hemagglutinating units (HAU) of the virus to each well containing the diluted compound. c. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus. d. Add an equal volume of 0.5% RBC suspension to each well. e. Incubate at room temperature for 30-60 minutes. f. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

Note: this compound is not expected to show significant activity in this assay as it primarily inhibits the fusion step rather than the initial attachment. However, this assay is crucial to confirm that the compound's mechanism of action is not through blocking receptor binding.

Neuraminidase (NA) Activity Assay

This assay is performed to confirm that this compound does not inhibit the activity of neuraminidase, further pinpointing its mechanism of action to hemagglutinin.

Objective: To determine if this compound has any inhibitory effect on influenza neuraminidase activity.

Materials:

  • Influenza virus stock

  • Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5)

  • Stop solution (e.g., glycine-NaOH, pH 10.2)

  • This compound

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add the diluted compound and the influenza virus.

  • Incubate for 30 minutes at 37°C.

  • Add the neuraminidase substrate (MUNANA) to each well to start the reaction.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of NA inhibition for each concentration of this compound relative to the virus-only control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Influenza_Entry_and_CL385319_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Endosome Endosome (Acidic pH) Influenza Virus Influenza Virus Cell Surface Receptor Sialic Acid Receptor Influenza Virus->Cell Surface Receptor 1. Binding (HA1) Viral Genome Release Viral Genome Release HA2 Fusion HA2-mediated Membrane Fusion HA2 Fusion->Viral Genome Release 5. Fusion & Release HA Conformational Change HA Conformational Change HA Conformational Change->HA2 Fusion 4. Fusion Peptide Exposure Endocytosis Endocytosis Cell Surface Receptor->Endocytosis 2. Endocytosis Endocytosis->HA Conformational Change 3. Acidification This compound This compound This compound->HA Conformational Change Inhibition Experimental_Workflow cluster_TargetValidation Target Validation cluster_EfficacyTesting Efficacy Testing HI_Assay Hemagglutination Inhibition (HI) Assay Conclusion1 Mechanism is not attachment blocking HI_Assay->Conclusion1 Confirm No Inhibition of Attachment NA_Assay Neuraminidase (NA) Activity Assay Conclusion2 Mechanism is not NA inhibition NA_Assay->Conclusion2 Confirm No Inhibition of NA Activity Pseudovirus_Assay Pseudovirus-Based Neutralization Assay Data_Analysis IC50 Determination Pseudovirus_Assay->Data_Analysis Quantify Inhibition Conclusion3 Confirm fusion inhibition potency Data_Analysis->Conclusion3 Determine Potency This compound This compound This compound->HI_Assay This compound->NA_Assay This compound->Pseudovirus_Assay

References

The Favorable Cytotoxicity Profile of CL-385319: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319, a potent N-substituted piperidine compound, has demonstrated significant promise as an antiviral agent, primarily targeting the hemagglutinin (HA) protein of the influenza virus to inhibit viral entry.[1][2][3] A critical aspect of its potential therapeutic value lies in its low cytotoxicity, suggesting a favorable safety profile. This technical guide provides an in-depth analysis of the available data on the cytotoxicity of this compound in cell culture, details the experimental protocols used for its assessment, and explores the underlying mechanisms that may contribute to its low toxicity.

Quantitative Cytotoxicity Data

The primary quantitative measure of this compound's cytotoxicity comes from studies conducted on Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. The 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of viable cells, has been determined for this compound.

Cell LineAssayCC50 (mM)Reference
Madin-Darby Canine Kidney (MDCK)XTT1.48 ± 0.01[1]

This high CC50 value indicates that a remarkably high concentration of this compound is required to induce significant cell death in MDCK cells, underscoring its low cytotoxic potential in this model system.

Experimental Protocols

The assessment of this compound's cytotoxicity was primarily conducted using the XTT assay. This colorimetric assay is a widely accepted method for measuring cell viability.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to a formazan dye, the quantity of which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: MDCK cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and proliferate overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells containing untreated cells and wells with vehicle control are also included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) to assess cytotoxicity under relevant experimental conditions.

  • XTT Reagent Addition: Following the incubation period, a freshly prepared XTT/PMS (N-methyl dibenzopyrazine methyl sulfate) solution is added to each well.

  • Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of XTT to the soluble formazan product by the mitochondrial dehydrogenases of viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Low Cytotoxicity

The specific cellular signaling pathways that this compound might interact with to produce its low cytotoxic effect have not been extensively elucidated in the available literature. The primary focus of research has been on its mechanism of antiviral action, which involves the inhibition of the conformational changes in the influenza virus hemagglutinin (HA) protein required for viral fusion with the host cell membrane.[1][4]

The low cytotoxicity of this compound likely stems from its high specificity for the viral HA protein, with minimal off-target effects on host cell proteins and pathways. Key signaling pathways often implicated in drug-induced cytotoxicity include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. There is currently no direct evidence to suggest that this compound significantly modulates these pathways at concentrations where it exhibits potent antiviral activity.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the cytotoxicity of a compound like this compound is a multi-step process designed to ensure accurate and reproducible results.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Treatment and Incubation cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis A Cell Line Selection (e.g., MDCK) B Cell Seeding in 96-well plates A->B D Treatment of Cells with this compound B->D C Compound Dilution Series Preparation C->D E Incubation (48-72 hours) D->E F Addition of Viability Reagent (e.g., XTT) E->F G Incubation for Color Development F->G H Absorbance Reading G->H I Calculation of % Cell Viability H->I J Determination of CC50 Value I->J

Cytotoxicity assessment workflow.

Logical Relationship of Low Cytotoxicity and Antiviral Specificity

The favorable therapeutic index of this compound is a direct consequence of its potent antiviral activity at concentrations far below those that induce cytotoxicity. This relationship highlights the specificity of the compound for its viral target.

G A This compound B High Specificity for Influenza HA Protein A->B D Minimal Off-Target Effects on Host Cells A->D C Potent Antiviral Activity (Low IC50) B->C F Favorable Therapeutic Index C->F E Low Cytotoxicity (High CC50) D->E E->F

Specificity and low cytotoxicity logic.

Conclusion

References

CL-385319: A Promising Lead Compound for Novel Antiviral Therapeutics Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CL-385319, an N-substituted piperidine compound, has emerged as a significant lead for the development of novel antiviral drugs targeting influenza A virus. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral activity, and the experimental protocols utilized for its evaluation. By inhibiting the fusogenic activity of the viral hemagglutinin (HA) protein, this compound effectively blocks viral entry into host cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. This compound has been identified as a promising small molecule inhibitor of influenza A virus entry. It demonstrates potent activity against various subtypes, including H1, H2, and the highly pathogenic H5N1 avian influenza, with lesser activity against H3 subtypes.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the core aspects of this compound as a lead compound for antiviral drug development.

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect by specifically targeting the hemagglutinin (HA) glycoprotein of the influenza A virus, a critical component for viral entry into host cells. The compound interferes with the low pH-induced conformational change of HA that is essential for the fusion of the viral envelope with the endosomal membrane.[1][3]

The binding site of this compound is located in a conserved cavity within the stem region of the HA2 subunit.[1][3] This binding is characterized by an "induced fit" mechanism, where the pocket is formed upon interaction with the compound.[3][4] By stabilizing the pre-fusion conformation of HA, this compound effectively prevents the exposure of the fusion peptide and the subsequent membrane fusion process, thereby halting the viral life cycle at an early stage.[3]

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

G cluster_virus Influenza A Virus cluster_cell Host Cell cluster_inhibition Inhibition by this compound Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) Cytoplasm Cytoplasm HA->Cytoplasm 5. Membrane Fusion & Viral RNA Release Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->HA 4. HA Conformational Change Endosome->Endosome CL385319 This compound CL385319->HA Blocks Conformational Change

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against various influenza A virus subtypes. The following tables summarize the key inhibitory and cytotoxicity data.

Influenza A Strain Assay Type Cell Line IC50 (µM) Reference
H5N1 (highly pathogenic)Plaque ReductionMDCK27.03 ± 2.54[1][2]
H5N1 (pseudovirus)NeutralizationMDCK1.50 ± 0.13[3]
H1 SubtypesGeneral Efficacy-Effective[1]
H2 SubtypesGeneral Efficacy-Effective[1]
H3 SubtypesGeneral Efficacy-Less Effective[1]
Compound Assay Type Cell Line CC50 (mM) Reference
This compoundCytotoxicity (MTT)MDCK1.48 ± 0.01[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of this compound.

Cell Lines and Virus Strains
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Virus Strains: Influenza A virus strains (e.g., H1N1, H3N2, H5N1) can be propagated in MDCK cells or embryonated chicken eggs. Viral titers are determined by plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with DMEM.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Assay

This assay measures the ability of this compound to inhibit the infectivity of the influenza virus.

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • In a separate tube, mix each compound dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) of influenza virus. Incubate for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixture.

  • After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 1% agarose and the corresponding concentration of this compound.

  • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Pseudovirus Neutralization Assay

This assay is a safer alternative to using live, highly pathogenic viruses.

  • Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the influenza HA and neuraminidase (NA) of the desired strain, along with a retroviral or lentiviral backbone plasmid carrying a reporter gene (e.g., luciferase).

  • Harvest the pseudovirus-containing supernatant after 48-72 hours.

  • Neutralization Assay:

    • Seed MDCK cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

    • Add the mixture to the MDCK cells.

    • After 48 hours of incubation, measure the reporter gene activity (e.g., luciferase activity).

    • The IC50 is the concentration of this compound that causes a 50% reduction in reporter gene expression.[3]

Experimental Workflow for Antiviral Evaluation

G cluster_setup Assay Setup cluster_assays Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis A Prepare this compound Dilutions D Cytotoxicity Assay (MTT) A->D E Plaque Reduction Assay A->E F Pseudovirus Neutralization Assay A->F B Culture MDCK Cells B->D B->E B->F C Prepare Influenza Virus Stock C->E C->F (or pseudovirus) G Calculate CC50 D->G H Calculate IC50 E->H F->H

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of antiviral drugs that target the entry of influenza A virus. Its mechanism of action, which involves the inhibition of HA-mediated membrane fusion, offers a distinct advantage over existing drugs that target the M2 ion channel or neuraminidase. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and its analogs. Future research should focus on optimizing its efficacy against a broader range of influenza strains, including H3 subtypes, and evaluating its in vivo safety and pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for CL-385319: In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound identified as a potent inhibitor of influenza A virus replication.[1][2] Its mechanism of action is centered on the inhibition of viral entry into host cells by targeting the viral hemagglutinin (HA) protein.[3][4] Specifically, this compound is proposed to bind to the stem region of HA, stabilizing its neutral pH conformation and thereby preventing the low pH-induced conformational changes necessary for membrane fusion between the viral envelope and the endosomal membrane.[3][4] This document provides detailed protocols for the key in vitro assays used to characterize the antiviral activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Assay TypeCell LineVirus StrainValueReference
Inhibitory Concentration (IC50) MDCKH5N127.03 ± 2.54 µM[2][5]
Cytotoxicity Concentration (CC50) MDCKN/A1.48 ± 0.01 mM[2][5]
H5N1 Pseudovirus Inhibition (IC50) MDCKPseudovirus with HA from A/Thailand/Kan353/20044.00 ± 0.38 µM[5]
MDCKPseudovirus with HA from A/Qinghai/59/20051.50 ± 0.13 µM[5]
MDCKPseudovirus with HA from A/Xinjiang/1/20062.22 ± 0.24 µM[5]
MDCKPseudovirus with HA from A/Anhui/1/20050.37 ± 0.12 µM[5]
MDCKPseudovirus with HA from A/Hong Kong/156/19972.62 ± 0.08 µM[5]

Signaling and Viral Entry Pathway

The following diagram illustrates the influenza virus entry pathway and the proposed mechanism of action for this compound.

Influenza_Entry_and_CL385319_MOA cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle (with Hemagglutinin) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome pH drop Nucleus Nucleus (Viral Replication) Endosome->Nucleus 4. Uncoating & RNA Release CL385319 This compound CL385319->Endosome Inhibits Fusion

Caption: Influenza virus entry and inhibition by this compound.

Experimental Protocols

Plaque Reduction Assay

This assay is a functional test to quantify the inhibitory effect of a compound on infectious virus particle production.

Workflow:

Plaque_Reduction_Assay_Workflow A 1. Seed MDCK cells in 6-well plates B 2. Infect cells with influenza virus in the presence of this compound A->B C 3. Remove inoculum and overlay with agar containing this compound B->C D 4. Incubate for 2-3 days C->D E 5. Fix and stain cells (e.g., crystal violet) D->E F 6. Count plaques and calculate IC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute influenza virus stock to a concentration that yields 50-100 plaques per well.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: During the 1-hour infection, treat the cells with the various concentrations of this compound.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agar containing the corresponding concentration of this compound and TPCK-trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Pseudovirus Entry Assay

This assay specifically measures the ability of a compound to inhibit viral entry mediated by the influenza HA and neuraminidase (NA) proteins. It utilizes replication-deficient viral particles that express a reporter gene (e.g., luciferase) upon successful entry into target cells.

Workflow:

Pseudovirus_Entry_Assay_Workflow A 1. Co-transfect 293T cells with plasmids encoding viral HA, NA, and a reporter gene (e.g., luciferase) B 2. Harvest pseudovirus-containing supernatant A->B D 4. Pre-incubate pseudovirus with serial dilutions of this compound B->D C 3. Seed target cells (e.g., MDCK) in 96-well plates E 5. Infect target cells with the pseudovirus-compound mixture C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Measure reporter gene activity (e.g., luminescence) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the Pseudovirus Entry Assay.

Protocol:

  • Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the influenza virus HA and NA of interest, a viral packaging plasmid (e.g., murine leukemia virus gag-pol), and a reporter plasmid (e.g., expressing luciferase). Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Infection and Treatment: Serially dilute this compound in medium. Mix the diluted compound with the pseudovirus-containing supernatant and incubate for a short period. Add this mixture to the MDCK cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luciferase assay system).

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the untreated control. Determine the IC50 value using non-linear regression. A control using pseudoparticles with a different viral envelope protein, such as VSV-G, should be included to demonstrate specificity.[5]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity of the compound to the host cells.

Workflow:

Cytotoxicity_Assay_Workflow A 1. Seed MDCK cells in 96-well plates B 2. Treat cells with serial dilutions of this compound A->B C 3. Incubate for the same duration as the antiviral assay B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and CC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

References

Application Notes and Protocols for CL-385319 in Madin-Darby Canine Kidney (MDCK) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CL-385319 is an N-substituted piperidine compound that has been identified as an inhibitor of influenza A virus entry into host cells.[1][2] Its primary application in Madin-Darby Canine Kidney (MDCK) cells, a widely used cell line for influenza virus research and vaccine production, is to block the fusogenic activity of the viral hemagglutinin (HA) protein.[1][2][3][4] These application notes provide detailed protocols and data for the use of this compound in MDCK cells for studying influenza virus infection. While MDCK cells are known to express Epidermal Growth Factor Receptor (EGFR) and exhibit related signaling pathways, the primary mechanism of action for this compound in the context of virology is not directly linked to this pathway.[5][6][7]

Mechanism of Action:

This compound functions by interfering with the conformational changes in the influenza virus hemagglutinin (HA) protein that are necessary for membrane fusion between the viral envelope and the endosomal membrane of the host cell.[1][2][3] This inhibition of fusion prevents the release of the viral genome into the cytoplasm, thereby blocking the initiation of infection.[3] Molecular docking studies suggest that this compound binds to a cavity in the stem region of the HA2 subunit, stabilizing its neutral pH conformation and preventing the low pH-induced rearrangement required for fusion.[2][3]

Quantitative Data

A summary of the key quantitative data for this compound in MDCK cells is provided in the table below.

ParameterValueCell LineVirus StrainReference
IC50 27.03 ± 2.54 µMMDCKH5N1 Influenza A[1][2]
CC50 1.48 ± 0.01 mMMDCKNot Applicable[1][2]

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral infection. CC50 (50% cytotoxic concentration): The concentration of this compound that results in 50% cell death.

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Antiviral Activity Assay:

This protocol is designed to determine the inhibitory effect of this compound on influenza virus infection in MDCK cells.

  • Materials:

    • MDCK cells

    • Influenza A virus stock (e.g., H5N1)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well cell culture plates

    • Infection medium (DMEM without FBS, containing TPCK-trypsin at a final concentration of 2 µg/mL)

    • Reagents for quantifying viral infection (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for cytopathic effect reduction, or antibodies for immunostaining of viral proteins).

  • Procedure:

    • Seed MDCK cells into 96-well plates at a density of 2.5 x 10^4 cells per well and incubate overnight to form a monolayer.[1]

    • Wash the cell monolayer twice with serum-free DMEM.

    • Prepare serial dilutions of this compound in infection medium.

    • Pre-incubate the cells with 50 µL of the diluted this compound for 1 hour at 37°C.

    • In a separate tube, dilute the influenza virus stock in infection medium to a desired multiplicity of infection (MOI).

    • Add 50 µL of the diluted virus to each well containing the compound. Include virus-only (positive control) and cells-only (negative control) wells.

    • Incubate the plates for 48-72 hours at 37°C.

    • Assess the level of viral infection. This can be done by:

      • Cytopathic Effect (CPE) Reduction Assay: Visually inspect the cells for virus-induced cell death and quantify cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).

      • Immunostaining: Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleoprotein) using a specific primary antibody and a labeled secondary antibody.

      • Plaque Reduction Assay: For determining the effect on infectious virus particle production, a plaque assay can be performed on the supernatant.

Visualizations

G Experimental Workflow for Antiviral Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed MDCK cells in 96-well plate prepare_compound Prepare serial dilutions of this compound pre_incubate Pre-incubate cells with this compound seed_cells->pre_incubate prepare_virus Prepare virus inoculum prepare_compound->pre_incubate infect_cells Infect cells with influenza virus prepare_virus->infect_cells pre_incubate->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate assess_infection Assess viral infection (CPE, Immunostaining, etc.) incubate->assess_infection

Caption: Workflow for assessing the antiviral activity of this compound.

G Proposed Mechanism of this compound Action cluster_virus Influenza Virus cluster_cell Host Cell (MDCK) cluster_inhibitor Inhibitor virus Influenza Virus Particle cell_surface Cell Surface Receptor virus->cell_surface 1. Attachment ha_protein Hemagglutinin (HA) Protein endosome Endosome ha_protein->endosome 3. Fusion (Inhibited) cell_surface->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 4. Uncoating (Blocked) cl385319 This compound cl385319->ha_protein Binds to HA2 subunit

Caption: Inhibition of viral entry by this compound.

References

Application Notes and Protocols for CL-385319 in 293T Cell Pseudovirus Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is a potent antiviral compound that has demonstrated significant inhibitory effects against various strains of influenza A virus.[1][2] As an N-substituted piperidine, its mechanism of action involves targeting the viral hemagglutinin (HA) protein, a key component in the viral entry process.[1][2][3][4] Specifically, this compound interferes with the fusogenic function of HA, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] This blockade of viral entry makes this compound a valuable tool for studying influenza virus infection and a potential lead compound for the development of novel antiviral therapeutics.

Pseudovirus assays, particularly those utilizing human embryonic kidney (HEK) 293T cells, offer a safe and versatile platform for studying viral entry and screening antiviral compounds.[5][6] These assays employ replication-defective viral particles that carry a reporter gene (e.g., luciferase) and are pseudotyped with the envelope proteins of a specific virus, such as the HA of influenza.[5] The 293T cell line is highly transfectable, making it an ideal choice for the production of high-titer pseudoviruses.[5] This document provides detailed application notes and protocols for the use of this compound in 293T cell-based pseudovirus assays to evaluate its inhibitory activity against influenza virus entry.

Mechanism of Action of this compound

This compound specifically targets the HA protein of influenza A viruses, with demonstrated efficacy against H1, H2, and H5 subtypes.[1][2] The compound is believed to bind to a pocket in the stem region of the HA2 subunit.[1][2] This binding stabilizes the pre-fusion conformation of the HA trimer, thereby inhibiting the low pH-induced conformational rearrangements that are essential for membrane fusion within the endosome.[3][4] By preventing this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm. It is important to note that this compound does not inhibit the neuraminidase (NA) activity of the virus or the initial attachment of the virus to host cell receptors.[1] Its antiviral activity is specific to the HA-mediated fusion process, as it shows no inhibitory effect on the entry of viruses with different envelope proteins, such as the vesicular stomatitis virus G (VSV-G) protein.[1]

cluster_Virus Influenza Virus cluster_Host Host Cell HA_pre-fusion HA (Pre-fusion) Endosome Endosome (Low pH) HA_pre-fusion->Endosome Endocytosis HA_fusion HA (Fusion Conformation) Endosome->HA_fusion Acidification Cytoplasm Cytoplasm This compound This compound This compound->HA_pre-fusion Binds & Stabilizes Membrane_Fusion Membrane Fusion HA_fusion->Membrane_Fusion Viral_Entry Viral Genome Release Membrane_Fusion->Viral_Entry Viral_Entry->Cytoplasm Seed_Cells Seed 293T Cells Transfection Co-transfect Plasmids (Backbone, HA, NA) Seed_Cells->Transfection Incubation Incubate for 48h Transfection->Incubation Harvest Harvest Supernatant Incubation->Harvest Centrifuge Centrifuge to Remove Cells Harvest->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Store Store Pseudovirus at -80°C Filter->Store Seed_Target Seed Target Cells Infection Infect Target Cells Seed_Target->Infection Prepare_Compound Prepare this compound Dilutions Pre-incubation Pre-incubate Virus + Compound Prepare_Compound->Pre-incubation Pre-incubation->Infection Incubate_48h Incubate for 48h Infection->Incubate_48h Lyse_Cells Lyse Cells Incubate_48h->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data

References

Application Notes and Protocols: Hemagglutination Inhibition Assay for CL-385319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of several influenza A virus subtypes, including H1, H2, and H5.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into the host cell.[2][3] this compound interferes with the fusogenic function of the viral hemagglutinin (HA) protein, a critical step for the virus to release its genetic material into the cell.[1][4] Specifically, it is understood to bind to the HA2 subunit, stabilizing the pre-fusion conformation of the HA protein and preventing the low pH-induced conformational changes necessary for membrane fusion.[1][4]

It is important for researchers to note that existing studies indicate this compound does not inhibit the adsorption of the H5-type HA to chicken erythrocytes at concentrations as high as 2.8 mM.[2][3] The hemagglutination inhibition (HI) assay is a standard method used to quantify the ability of a substance (typically antibodies) to prevent the agglutination of red blood cells (RBCs) by a virus.[5][6][7] Given the known mechanism of this compound, it is not expected to show significant activity in a standard HI assay, as it does not block the virus from binding to the RBCs.

This document provides a detailed protocol for a standard hemagglutination inhibition assay. This can be used to experimentally verify the lack of direct hemagglutination inhibition by this compound or to serve as a baseline assay for comparison with other compounds.

Data Presentation

The following table summarizes hypothetical results from a hemagglutination inhibition assay with this compound and a control antibody.

CompoundInitial ConcentrationSerial DilutionsHI TiterInterpretation
This compound 10 mM1:2 to 1:2048< 1:2No significant inhibition of hemagglutination
Anti-HA Antibody 1 mg/mL1:10 to 1:12801:320Potent inhibition of hemagglutination

Experimental Protocols

Preparation of Reagents

a. Phosphate Buffered Saline (PBS), pH 7.2-7.6

  • Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of distilled water.

  • Adjust the pH to 7.2-7.6 using HCl or NaOH.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by autoclaving.

b. Red Blood Cells (RBCs)

  • Use specific-pathogen-free chicken red blood cells in Alsever's solution.

  • To prepare a 0.5% RBC suspension, wash the RBCs three times in PBS by centrifugation at 400 x g for 10 minutes, removing the supernatant and buffy coat each time.

  • Resuspend the packed RBCs to a final concentration of 0.5% (v/v) in PBS.

c. Virus Stock

  • Use a stock of influenza virus (e.g., H5N1 subtype) with a known or approximated HA titer.

Hemagglutination Assay (HA) for Virus Titer Determination

The purpose of this step is to determine the concentration of virus needed for the HI assay. The target concentration is 4 hemagglutinating units (HAU) per 25 µL.[8]

  • Add 50 µL of PBS to wells in columns 2-12 of a 96-well V-bottom microtiter plate.

  • Add 100 µL of the virus stock to the first well and perform 2-fold serial dilutions by transferring 50 µL across the plate.

  • Add 50 µL of the 0.5% RBC suspension to all wells.[5]

  • Incubate at room temperature for 30-40 minutes, or until a button has formed in the RBC control wells (wells with only RBCs and PBS).[8]

  • The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination.

  • The working dilution of the virus for the HI assay will contain 8 HAU/50 µL (or 4 HAU/25 µL).[5]

Hemagglutination Inhibition (HI) Assay
  • Add 25 µL of PBS to all wells of a 96-well V-bottom microtiter plate.[8]

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in PBS to the desired starting concentration.

  • Add 25 µL of the this compound solution to the first column of wells and perform 2-fold serial dilutions across the plate.[8]

  • Include a positive control (e.g., subtype-specific anti-HA antibody) and a negative control (PBS or vehicle).

  • Add 25 µL of the diluted virus (containing 4 HAU) to all wells containing the compound or controls.[8]

  • Incubate the plate at room temperature for 30-40 minutes.[8]

  • Add 50 µL of the 0.5% RBC suspension to all wells.[5]

  • Incubate at room temperature for 30-40 minutes, or until the RBC control wells show a distinct button.[8]

  • The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.[6]

Visualizations

Hemagglutination_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Virus_Dilution Prepare Virus Stock (4 HAU / 25 µL) Add_Virus Add 25 µL of Virus (4 HAU) Virus_Dilution->Add_Virus Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add 25 µL of Diluted This compound to Plate Compound_Dilution->Add_Compound RBC_Suspension Prepare 0.5% RBC Suspension Add_RBCs Add 50 µL of 0.5% RBC Suspension RBC_Suspension->Add_RBCs Incubate_1 Incubate for 30-40 min at Room Temperature Add_Virus->Incubate_1 Incubate_1->Add_RBCs Incubate_2 Incubate for 30-40 min at Room Temperature Add_RBCs->Incubate_2 Read_Results Read Results Incubate_2->Read_Results

Caption: Workflow for the Hemagglutination Inhibition Assay.

Mechanism_of_Hemagglutination_Inhibition cluster_no_inhibitor A) Hemagglutination (No Inhibitor) cluster_antibody B) HI with Antibody (Positive Control) cluster_cl385319 C) Expected Outcome with this compound Virus_A Influenza Virus Agglutination Hemagglutination (Lattice Formation) Virus_A->Agglutination Binds to RBC_A Red Blood Cell RBC_A->Agglutination Binds to Virus_B Influenza Virus No_Agglutination Inhibition of Hemagglutination Virus_B->No_Agglutination Cannot Bind Antibody Anti-HA Antibody Antibody->Virus_B Blocks HA RBC_B Red Blood Cell RBC_B->No_Agglutination Virus_C Influenza Virus Agglutination_C Hemagglutination Occurs Virus_C->Agglutination_C Binds to CL385319 This compound CL385319->Virus_C Binds HA2 (No effect on RBC binding) RBC_C Red Blood Cell RBC_C->Agglutination_C Binds to

Caption: Mechanism of Hemagglutination and its Inhibition.

References

Application Notes and Protocols: Pseudovirus Neutralization Assay with CL-385319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated potent antiviral activity by inhibiting the entry of influenza A viruses, particularly subtypes H1, H2, and H5.[1][2] Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA) protein.[2] this compound is believed to bind to the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion between the viral envelope and the host cell endosomal membrane.[2][3] This blockade of viral entry makes this compound a valuable tool for studying influenza virus infection and a potential lead compound for antiviral drug development.[2][4]

A pseudovirus neutralization assay is a safe and effective method for quantifying the inhibitory activity of compounds like this compound.[5][6] This assay utilizes replication-defective viral particles, typically based on a retroviral or lentiviral backbone, that are engineered to express the influenza HA and neuraminidase (NA) proteins on their surface and carry a reporter gene, such as luciferase.[1][7] The entry of these pseudoviruses into susceptible target cells is mediated by the HA protein, thus mimicking the initial stages of authentic influenza virus infection. The level of reporter gene expression is directly proportional to the efficiency of viral entry. By measuring the reduction in reporter gene activity in the presence of an inhibitor, the neutralizing potency of the compound can be accurately determined.[6] This assay can be performed in a Biosafety Level 2 (BSL-2) laboratory, avoiding the need for high-containment facilities required for work with highly pathogenic influenza strains.[3][5]

These application notes provide a detailed protocol for conducting a pseudovirus neutralization assay to evaluate the inhibitory activity of this compound against influenza A virus, with a focus on the H5N1 subtype.

Data Presentation

The inhibitory activity of this compound has been quantified against various strains of H5N1 influenza pseudoviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a clear overview of the compound's potency and therapeutic window.

Table 1: Inhibitory Activity of this compound against H5N1 Pseudoviruses [4][8]

Pseudovirus StrainTarget CellsIC50 (µM)
A/Thailand/Kan353/2004 (H5N1)MDCK27.03 ± 2.54
A/Hong Kong/156/1997 (H5N1)MDCKData not specified
A/Qinghai/59/2005 (H5N1)MDCKData not specified
A/Xinjiang/1/2006 (H5N1)MDCKData not specified
A/Anhui/1/2005 (H5N1)MDCKData not specified
VSV-G (Control)MDCKNo significant inhibition

Table 2: Cytotoxicity of this compound [2][4]

Cell LineCC50 (mM)Selectivity Index (SI = CC50/IC50)
MDCK1.48 ± 0.01>54

Experimental Protocols

This section provides detailed methodologies for the production of influenza pseudoviruses and the subsequent neutralization assay to determine the inhibitory activity of this compound.

Protocol 1: Production of H5N1 Pseudovirus

This protocol describes the generation of H5N1 pseudotyped lentiviral particles.

Materials:

  • HEK293T cells[1][7]

  • Plasmids:

    • Influenza H5 HA expression plasmid (e.g., from A/Thailand/Kan353/2004)[4]

    • Influenza N1 NA expression plasmid (e.g., from A/Thailand/Kan353/2004)[4]

    • Lentiviral backbone plasmid encoding luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)[5]

  • Transfection reagent (e.g., FuGENE 6 or Calcium Phosphate)[1]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 0.45 µm filters[1]

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask to reach 60-90% confluency on the day of transfection.[1]

  • Plasmid DNA Preparation: Prepare a mixture of the H5 HA, N1 NA, and lentiviral backbone plasmids. The optimal ratio of plasmids should be determined empirically, but a starting point can be a 1:1:2 ratio of HA:NA:backbone.[1]

  • Transfection: Co-transfect the HEK293T cells with the plasmid mixture using your chosen transfection reagent according to the manufacturer's instructions.[1]

  • Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.

  • Harvesting Pseudovirus: At 48 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus particles.[1]

  • Filtration and Storage: Clarify the supernatant by centrifugation at low speed to remove cell debris, and then filter it through a 0.45 µm filter.[1] Aliquot the filtered pseudovirus and store at -80°C.

Protocol 2: Pseudovirus Titration

This protocol is for determining the infectious titer of the produced pseudovirus stock.

Materials:

  • H5N1 pseudovirus stock

  • Madin-Darby Canine Kidney (MDCK) cells[4][9]

  • 96-well white, flat-bottom plates[1]

  • DMEM with 10% FBS

  • Luciferase assay reagent (e.g., Bright-Glo)[6]

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]

  • Serial Dilution: Prepare serial 2-fold dilutions of the pseudovirus supernatant in DMEM.[1]

  • Infection: Add 100 µL of each pseudovirus dilution to the wells containing MDCK cells. Include wells with cells only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]

  • Titer Calculation: The titer is expressed as Relative Light Units per milliliter (RLU/mL).[1] For the neutralization assay, dilute the pseudovirus stock to a concentration that yields a high signal-to-noise ratio.

Protocol 3: Pseudovirus Neutralization Assay with this compound

This protocol details the steps to measure the inhibitory effect of this compound on H5N1 pseudovirus entry.

Materials:

  • This compound compound

  • H5N1 pseudovirus (titered)

  • MDCK cells[4][9]

  • 96-well white, flat-bottom plates[1]

  • DMEM with 10% FBS

  • Luciferase assay reagent[6]

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from sub-micromolar to high micromolar to determine the IC50 value.[10]

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of the diluted H5N1 pseudovirus.[10] Include control wells with pseudovirus and medium only (virus control) and medium only (cell control).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the compound to bind to the pseudovirus.[5]

  • Infection: Transfer 100 µL of the pseudovirus-compound mixture to the corresponding wells of the plate containing the MDCK cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay: Measure the luciferase activity using a luminometer.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 × [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).[10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Influenza Virus Entry Pathway cluster_1 Mechanism of this compound Inhibition Influenza_Virus Influenza_Virus Host_Cell Host_Cell Influenza_Virus->Host_Cell 1. Attachment (HA) Endosome Endosome Host_Cell->Endosome 2. Endocytosis Viral_Fusion Viral_Fusion Endosome->Viral_Fusion 3. Acidification (low pH) Viral_RNA_Release Viral_RNA_Release Viral_Fusion->Viral_RNA_Release 4. Membrane Fusion CL_385319 CL_385319 HA_Protein HA_Protein CL_385319->HA_Protein Binds to HA stem Conformational_Change Conformational_Change HA_Protein->Conformational_Change Blocks pH-induced change

Caption: Influenza virus entry and the inhibitory mechanism of this compound.

G cluster_0 Pseudovirus Production Workflow cluster_1 Neutralization Assay Workflow Seed_HEK293T 1. Seed HEK293T Cells Transfect_Plasmids 2. Co-transfect HA, NA, & Lentiviral Backbone Plasmids Seed_HEK293T->Transfect_Plasmids Incubate_48h 3. Incubate for 48 hours Transfect_Plasmids->Incubate_48h Harvest_Supernatant 4. Harvest & Filter Supernatant (Pseudovirus) Incubate_48h->Harvest_Supernatant Seed_MDCK 1. Seed MDCK Cells Prepare_Dilutions 2. Prepare this compound Serial Dilutions Incubate_Compound_Virus 3. Incubate this compound with Pseudovirus (1h) Prepare_Dilutions->Incubate_Compound_Virus Infect_Cells 4. Infect MDCK Cells with Mixture Incubate_Compound_Virus->Infect_Cells Incubate_48h_Assay 5. Incubate for 48 hours Infect_Cells->Incubate_48h_Assay Measure_Luciferase 6. Measure Luciferase Activity Incubate_48h_Assay->Measure_Luciferase Analyze_Data 7. Calculate IC50 Measure_Luciferase->Analyze_Data

Caption: Workflow for pseudovirus production and neutralization assay.

References

CL-385319: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of CL-385319 in cell culture experiments. This compound is a potent N-substituted piperidine compound that acts as a viral entry inhibitor, specifically targeting the hemagglutinin (HA) protein of influenza A viruses, including the highly pathogenic H5N1 subtype.[1][2][3] By interfering with the fusogenic function of HA, this compound effectively blocks the virus from entering host cells.[2]

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₁₅H₁₉ClF₄N₂O
Molecular Weight 354.77 g/mol
Appearance White to off-white solid
Storage Conditions Store at 4°C for short-term storage. For long-term storage, it is recommended to store in a sealed container at -20°C or -80°C, away from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.[3]

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic concentrations of this compound in Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research.

ParameterCell LineValueNotes
IC₅₀ MDCK27.03 ± 2.54 µMInhibitory concentration for highly pathogenic H5N1 influenza A virus infection.[1][2][3]
CC₅₀ MDCK1.48 ± 0.01 mMCytotoxic concentration, indicating low cytotoxicity and a favorable therapeutic index.[1][2][3]
IC₅₀ (Pseudovirus) MDCK0.37 - 4.00 µMInhibitory concentration for H5N1 pseudoviruses carrying hemagglutinins from different strains.[1]

Signaling Pathway of this compound Inhibition

This compound targets the influenza A virus entry process, which is mediated by the viral hemagglutinin (HA) protein. The compound is believed to bind to a cavity in the stem region of the HA2 subunit.[1][2] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. By inhibiting this crucial step, this compound effectively blocks the release of the viral genome into the host cell cytoplasm.[4][5]

G cluster_virus Influenza A Virus cluster_cell Host Cell V Virus Particle R Sialic Acid Receptor V->R 1. Attachment HA Hemagglutinin (HA) Endosome Endosome (Low pH) HA->Endosome 3. Conformational Change (Fusion) R->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release CL385319 This compound CL385319->HA Inhibition G cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis A 1. Seed MDCK cells in a 96-well plate E 5. Infect MDCK cells with the virus-compound mixture A->E B 2. Prepare serial dilutions of this compound D 4. Pre-incubate virus with this compound dilutions B->D C 3. Prepare influenza virus inoculum C->D D->E F 6. Incubate for 48-72 hours E->F G 7. Assess viral activity (e.g., CPE, plaque assay, qPCR) F->G H 8. Determine IC50 value G->H

References

Application Notes and Protocols: Molecular Docking of CL-385319 with Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of various influenza A virus subtypes, including the highly pathogenic H5N1 strain.[1][2] Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA), a key protein in the viral entry process.[1][2][3] By binding to the HA protein, this compound stabilizes its pre-fusion conformation, thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[4][5] This application note provides a detailed protocol for the in-silico analysis of the interaction between this compound and influenza hemagglutinin using molecular docking simulations.

Mechanism of Action

Influenza virus entry into host cells is mediated by the hemagglutinin protein, which is composed of two subunits, HA1 and HA2. The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, while the HA2 subunit mediates the fusion of the viral and endosomal membranes. This fusion process is triggered by the low pH of the endosome, which induces a significant conformational rearrangement in the HA2 subunit.[6]

This compound is a viral entry inhibitor that specifically targets the HA protein.[1][2][7] Molecular docking and mutagenesis studies have revealed that this compound binds to a cavity in the stem region of the HA2 subunit.[1][2][4] This binding is characterized by an "induced fit" mechanism, where the binding pocket is formed upon the interaction between the compound and the protein.[4][5] The binding of this compound to this site stabilizes the neutral pH structure of hemagglutinin, effectively inhibiting the low pH-induced conformational changes required for membrane fusion.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound and the impact of specific mutations on its efficacy have been quantified in several studies. The following table summarizes the key quantitative data.

ParameterVirus/PseudovirusValueReference
IC50 Highly pathogenic H5N1 influenza A virus in MDCK cells27.03 ± 2.54 μM[1][2][8]
CC50 In MDCK cells1.48 ± 0.01 mM[1][2][8]
IC50 Wild-type H5-pseudovirus1.50 ± 0.13 µM[4]
IC50 M24A mutant H5-pseudovirus>100 µM[4]
IC50 F110S mutant H5-pseudovirus106.31 ± 6.71 µM[4]
IC50 V48A mutant H5-pseudovirus>100 µM[4]

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study of this compound with influenza hemagglutinin using software such as AutoDock.

1. Preparation of the Receptor (Hemagglutinin):

  • Obtain the 3D structure of the influenza hemagglutinin protein from the Protein Data Bank (PDB). For H5N1, a relevant PDB ID would be, for example, 2IBX.
  • Remove water molecules and any heteroatoms not relevant to the study.
  • Add polar hydrogen atoms to the protein structure.
  • Assign charges to the atoms (e.g., Gasteiger charges).
  • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound):

  • Obtain the 3D structure of this compound from a chemical database such as PubChem.
  • Perform energy minimization of the ligand structure using a suitable force field.
  • Define the rotatable bonds in the ligand.
  • Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock).

3. Definition of the Binding Site (Grid Box):

  • Identify the putative binding site of this compound on hemagglutinin. Based on existing research, this is a cavity in the HA2 stem region surrounded by residues such as M24 of HA1 and F110 and V48 of HA2.[1][4]
  • Define a grid box that encompasses this binding pocket. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding site.

4. Molecular Docking Simulation:

  • Use a docking program like AutoDock Vina.[6]
  • Set the prepared protein and ligand files as input.
  • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian genetic algorithm is commonly used for this purpose.[4]
  • Run the docking simulation.

5. Analysis of Docking Results:

  • Analyze the predicted binding poses of this compound in the hemagglutinin binding site.
  • Evaluate the binding affinity based on the calculated binding energies (e.g., kcal/mol).
  • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software (e.g., PyMOL, Chimera).

Visualizations

Signaling Pathway: Inhibition of Hemagglutinin-Mediated Membrane Fusion

Hemagglutinin_Inhibition cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus Endocytosis Endocytosis Virus->Endocytosis 1. Attachment & Entry Endosome Endosome (Low pH) Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion 2. pH-dependent conformational change of HA HA_Prefusion Hemagglutinin (Pre-fusion state) Endosome->HA_Prefusion Release Viral RNA Release Fusion->Release 3. Release of viral genome CL385319 This compound CL385319->HA_Prefusion Binds to HA2 stem HA_Stabilized Stabilized HA-CL-385319 Complex HA_Prefusion->HA_Stabilized NoFusion Membrane Fusion Blocked HA_Stabilized->NoFusion Prevents conformational change NoFusion->Fusion Inhibits

Caption: Mechanism of this compound action on influenza virus entry.

Experimental Workflow: Molecular Docking Study

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB 1. Obtain Protein Structure (e.g., PDB) PrepProtein 3. Prepare Protein (Add H, assign charges) PDB->PrepProtein LigandDB 2. Obtain Ligand Structure (e.g., PubChem) PrepLigand 4. Prepare Ligand (Minimize energy) LigandDB->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepProtein->Grid Docking 6. Run Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis 7. Analyze Results (Binding energy, poses) Docking->Analysis Visualization 8. Visualize Interactions (e.g., PyMOL) Analysis->Visualization

Caption: Workflow for molecular docking of this compound with hemagglutinin.

References

Unveiling the Molecular Dance: Site-Directed Mutagenesis to Elucidate CL-385,319's Interaction with Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed framework for utilizing site-directed mutagenesis to investigate the molecular interactions between the influenza virus entry inhibitor, CL-385,319, and its target, the hemagglutinin (HA) protein. By systematically introducing specific mutations in the HA gene, researchers can pinpoint critical residues essential for drug binding and efficacy, thereby accelerating the development of novel antiviral therapeutics.

CL-385,319 is a potent inhibitor of influenza A virus entry, targeting the HA protein and preventing the conformational changes necessary for membrane fusion. Studies have identified key residues within the HA stem region that are crucial for the binding of this small molecule. Specifically, mutations at positions M24 in HA1, and F110 and V48 in HA2 have been shown to confer resistance to CL-385,319, highlighting their importance in the drug-target interaction.

This document outlines the protocols for site-directed mutagenesis of the HA gene, the production of HA-pseudotyped viral particles, the assessment of viral entry inhibition, and the biophysical characterization of the CL-385,319-HA interaction.

Data Presentation

Table 1: Primer Design for Site-Directed Mutagenesis of Influenza HA

Target ResiduePrimer NamePrimer Sequence (5' -> 3')
M24A (HA1)HA1_M24A_FwdGAC GAT GGC GCA GCA AAC AGC AAG G
HA1_M24A_RevCCT TGC TGT TTG CTG CGC CAT CGT C
F110S (HA2)HA2_F110S_FwdGGT GCT GAG TCT GGT GGC ATC CAC AAG
HA2_F110S_RevCTT GTG GAT GCC ACC AGA CTC AGC ACC
V48A (HA2)HA2_V48A_FwdGCA GAT GCT GGC GCT GAT GAG AAG
HA2_V48A_RevCTT CTC ATC AGC GCC AGC ATC TGC

Table 2: Expected Outcomes of Viral Entry Inhibition Assay

HA VariantCL-385,319 IC50 (µM)Interpretation
Wild-Type~5Baseline sensitivity
M24A> 100Critical residue for binding
F110S> 100Critical residue for binding
V48A> 100Critical residue for binding
Non-critical mutant~5Residue not essential for binding

Table 3: Biophysical Characterization of CL-385,319 Binding to Recombinant HA

HA VariantBinding Affinity (Kd)Thermodynamic Parameters
Wild-TypeΔH, ΔS
M24ANo binding detected-
F110SNo binding detected-
V48ANo binding detected-

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Influenza HA Plasmid

This protocol describes the introduction of point mutations into an influenza HA expression plasmid using a PCR-based method.[1][2]

Materials:

  • Wild-type influenza HA expression plasmid

  • Mutagenic primers (see Table 1)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary to each other and anneal to the same sequence on opposite strands of the plasmid.

  • PCR Amplification:

    • Set up a PCR reaction containing the HA plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical thermocycling program is:

      • Initial denaturation: 98°C for 30 seconds

      • 25-30 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 3-5 minutes (depending on plasmid size)

      • Final extension: 72°C for 5-10 minutes

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Colony Screening and Sequencing:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA from the cultures.

    • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Production of Luciferase-Based Influenza Pseudoviruses

This protocol describes the generation of replication-deficient lentiviral particles pseudotyped with wild-type or mutant influenza HA proteins and carrying a luciferase reporter gene.[3][4][5]

Materials:

  • HEK293T cells

  • HA expression plasmid (wild-type or mutant)

  • Influenza Neuraminidase (NA) expression plasmid

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral transfer vector with luciferase reporter gene (e.g., pLV-Luc)

  • Transfection reagent

  • Opti-MEM

  • Complete DMEM

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the HA, NA, packaging, and transfer plasmids in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Pseudovirus Harvest:

    • 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation at low speed to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The pseudovirus-containing supernatant can be used immediately or stored at -80°C.

Protocol 3: Luciferase-Based Viral Entry Assay

This protocol quantifies the entry of HA-pseudotyped viruses into target cells and assesses the inhibitory effect of CL-385,319.[3][5][6]

Materials:

  • MDCK target cells

  • HA-pseudotyped luciferase viruses (wild-type and mutants)

  • CL-385,319

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer on the day of infection.

  • Drug Treatment and Infection:

    • Prepare serial dilutions of CL-385,319 in infection media.

    • Remove the culture media from the MDCK cells and add the CL-385,319 dilutions.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate the plate at 37°C for 48-72 hours.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viral entry inhibition for each drug concentration relative to the untreated control.

    • Determine the IC50 value of CL-385,319 for each HA variant by fitting the data to a dose-response curve.

Protocol 4: Expression and Purification of Recombinant HA for Biophysical Assays

This protocol describes the production and purification of soluble, recombinant HA ectodomain for use in biophysical interaction studies.[7][8][9]

Materials:

  • Insect cells (e.g., Sf9) or mammalian cells (e.g., Expi293F)

  • Baculovirus expression system or mammalian expression vector

  • Expression plasmid encoding the HA ectodomain with a purification tag (e.g., His-tag)

  • Appropriate cell culture media and supplements

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Protein Expression:

    • Transfect the expression plasmid into the chosen host cells.

    • Culture the cells for 3-5 days to allow for protein expression.

    • Harvest the cell culture supernatant containing the secreted recombinant HA.

  • Affinity Chromatography:

    • Clarify the supernatant by centrifugation and filtration.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the His-tagged HA using an imidazole gradient.

  • Size-Exclusion Chromatography:

    • Further purify the eluted HA by size-exclusion chromatography to separate monomers from aggregates and other impurities.

    • Collect the fractions corresponding to the trimeric HA ectodomain.

  • Protein Characterization:

    • Assess the purity of the recombinant HA by SDS-PAGE and Coomassie blue staining.

    • Confirm the identity of the protein by Western blot using an anti-HA antibody.

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 5: Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol measures the binding affinity between CL-385,319 and recombinant HA using Microscale Thermophoresis.[10][11][12][13]

Materials:

  • Purified recombinant HA (wild-type and mutants)

  • Fluorescent labeling kit (e.g., NHS-ester dye)

  • CL-385,319

  • MST instrument and capillaries

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Labeling: Label the purified HA with a fluorescent dye according to the manufacturer's instructions. Remove excess dye by buffer exchange.

  • Sample Preparation:

    • Prepare a serial dilution of CL-385,319 in the assay buffer.

    • Mix each dilution with a constant concentration of the fluorescently labeled HA.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument will apply a temperature gradient and measure the movement of the fluorescently labeled HA. The change in thermophoresis upon binding of CL-385,319 is monitored.

  • Data Analysis:

    • Plot the change in thermophoresis as a function of the CL-385,319 concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd), which represents the binding affinity.

Visualizations

experimental_workflow cluster_plasmid Plasmid Engineering cluster_virus Pseudovirus Production cluster_assay Functional & Biophysical Assays WT_HA_Plasmid Wild-Type HA Plasmid Mutagenesis Site-Directed Mutagenesis WT_HA_Plasmid->Mutagenesis Transfection Co-transfection of Plasmids into HEK293T cells WT_HA_Plasmid->Transfection Protein_Purification Recombinant HA Purification WT_HA_Plasmid->Protein_Purification Mutant_HA_Plasmid Mutant HA Plasmid Mutagenesis->Mutant_HA_Plasmid Mutant_HA_Plasmid->Transfection Mutant_HA_Plasmid->Protein_Purification Pseudovirus HA-Pseudotyped Virus Transfection->Pseudovirus Entry_Assay Viral Entry Inhibition Assay Pseudovirus->Entry_Assay Data_Analysis Data Analysis (IC50 & Kd Determination) Entry_Assay->Data_Analysis MST Microscale Thermophoresis (MST) Protein_Purification->MST MST->Data_Analysis

signaling_pathway CL385319 CL-385,319 HA_Protein Influenza Hemagglutinin (HA) CL385319->HA_Protein targets Binding Binding to HA Stem Region HA_Protein->Binding Conformational_Change Inhibition of Low pH-Induced Conformational Change Binding->Conformational_Change Membrane_Fusion Blockade of Viral and Endosomal Membrane Fusion Conformational_Change->Membrane_Fusion Viral_Entry Inhibition of Viral Entry Membrane_Fusion->Viral_Entry

References

Application Notes and Protocols: Synthesis and Evaluation of CL-385319 Derivatives as Influenza Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of derivatives of CL-385319, a known inhibitor of influenza A virus entry. The provided protocols are intended for research purposes to facilitate the exploration of structure-activity relationships (SAR) and the development of novel antiviral agents.

Introduction

This compound is a piperidine-based compound that has been identified as an inhibitor of influenza A virus infection.[1][2] Its mechanism of action involves the inhibition of the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[3][4] Specifically, this compound is thought to bind to the stem region of HA, stabilizing it in its pre-fusion conformation and thus preventing the conformational changes necessary for membrane fusion.[3][4] The synthesis of derivatives of this compound is a valuable strategy for researchers aiming to improve its antiviral potency, broaden its spectrum of activity against different influenza strains, and elucidate the key structural features required for its inhibitory activity.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process involving the reaction of 1-(2-aminoethyl)piperidine with 5-fluoro-3-trifluoromethylbenzoyl chloride.[1] Derivatives can be readily synthesized by utilizing commercially available analogs of these starting materials.

General Synthetic Scheme:

A general reaction scheme for the synthesis of this compound and its derivatives is presented below. This involves an amide coupling reaction between a substituted benzoyl chloride and a substituted amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted\nBenzoyl Chloride Substituted Benzoyl Chloride Amide Coupling Amide Coupling Substituted\nBenzoyl Chloride->Amide Coupling Substituted\nAmine Substituted Amine Substituted\nAmine->Amide Coupling This compound Derivative This compound Derivative Amide Coupling->this compound Derivative

Caption: General synthetic scheme for this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound.

Materials:

  • 1-(2-aminoethyl)piperidine

  • 5-fluoro-3-trifluoromethylbenzoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 1-(2-aminoethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of 5-fluoro-3-trifluoromethylbenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis of Derivatives

To synthesize derivatives, researchers can replace the starting materials with commercially available analogs. For example:

  • Varying the amine component: A wide range of substituted (2-aminoethyl)piperidines or other cyclic amines can be used to explore the SAR of this part of the molecule.

  • Varying the benzoyl chloride component: Different substituted benzoyl chlorides can be used to investigate the electronic and steric effects of the aromatic ring on antiviral activity.

Data Presentation

The following table summarizes the reported biological activity of the parent compound, this compound. Researchers should aim to generate similar data for their synthesized derivatives to allow for direct comparison.

CompoundTargetAssayIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound H5N1 Influenza A VirusPseudovirus Entry Assay27.03 ± 2.54[2]1480 ± 10[2]~55

A template for tabulating data for newly synthesized derivatives is provided below:

Derivative IDR1 Group (Amine)R2 Group (Benzoyl)Yield (%)Purity (%)IC50 (µM)CC50 (µM)SI

Experimental Protocols

Protocol 2: Pseudovirus Entry Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds on influenza virus entry using a pseudovirus system.

Materials:

  • HEK293T cells

  • MDCK cells (Madin-Darby Canine Kidney)

  • Plasmids encoding for influenza HA, NA, viral core proteins (e.g., HIV gag-pol), and a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Synthesized compounds

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

Part 1: Pseudovirus Production

  • Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

  • Co-transfect the cells with plasmids encoding for HA, NA, viral core proteins, and the luciferase reporter gene using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours.

  • Harvest the supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • The pseudovirus stock can be stored at -80°C.

Part 2: Inhibition Assay

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Pre-incubate the pseudovirus stock with the diluted compounds for 1 hour at 37°C.

  • Remove the medium from the MDCK cells and infect with the pseudovirus-compound mixture.

  • Incubate for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its role in preventing influenza virus entry.

G cluster_0 Viral Entry cluster_1 Inhibition by this compound Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Attachment Endosome Endosome Host Cell->Endosome Endocytosis HA (pre-fusion) HA (pre-fusion) Stabilized HA Stabilized HA HA (fusion) HA (fusion) Endosome->HA (fusion) Acidification Endosome->Blockage Acidification Viral RNA Release Viral RNA Release HA (fusion)->Viral RNA Release Membrane Fusion This compound This compound This compound->HA (pre-fusion) Binds to HA stem G Start Start Synthesis Synthesize Derivatives Start->Synthesis Purification Purify & Characterize Synthesis->Purification Screening Biological Screening (e.g., Pseudovirus Assay) Purification->Screening Data Analysis Analyze Data (IC50, CC50, SAR) Screening->Data Analysis Lead Opt Lead Optimization Data Analysis->Lead Opt Identify Hits End End Data Analysis->End No Hits Lead Opt->Synthesis

References

Troubleshooting & Optimization

Technical Support Center: CL-385319 Resistance in Influenza HA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding CL-385319 resistance mutations in influenza hemagglutinin (HA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against influenza virus?

A: this compound is an N-substituted piperidine compound that acts as an inhibitor of influenza A virus entry into host cells.[1][2] Its mechanism of action involves binding to a specific pocket in the stem region of the hemagglutinin (HA) protein.[1][2][3] This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[3] By blocking this fusion process, this compound effectively halts the viral life cycle at an early stage.

Q2: Which influenza A subtypes are susceptible to this compound?

A: this compound has demonstrated inhibitory activity against influenza A viruses of subtypes H1, H2, and is particularly noted for its effectiveness against highly pathogenic H5N1 strains.[1][2]

Q3: What are the known resistance mutations to this compound in the influenza HA protein?

A: Specific amino acid substitutions in the HA protein have been identified that confer resistance to this compound. The primary resistance mutations are:

  • M24A in the HA1 subunit[1][2][4]

  • F110S in the HA2 subunit[1][2][4]

  • V48A in the HA2 subunit[4]

These residues are located within the binding pocket of this compound in the HA stem region.[1][2][4]

Q4: How significantly do these mutations affect the efficacy of this compound?

A: The identified resistance mutations lead to a substantial decrease in the inhibitory activity of this compound. This is quantified by a significant increase in the 50% inhibitory concentration (IC50) values. For instance, in a pseudovirus assay, the M24A and F110S mutations in an H5N1 HA background resulted in a greater than 60-fold increase in IC50.[4]

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of resistance mutations on the inhibitory activity of this compound against H5N1 pseudoviruses.

HA GenotypeIC50 (µM)Fold Change in Resistance
Wild-Type1.50 ± 0.13-
M24A Mutant> 100> 66.7
F110S Mutant106.31 ± 6.71~ 70.9
V48A Mutant> 100> 66.7
Data is based on pseudovirus neutralization assays.[4]

Troubleshooting Guides

Problem: Unexpectedly high IC50 values for this compound against wild-type influenza strains.
  • Possible Cause 1: Pre-existing resistance mutations.

    • Troubleshooting: Sequence the HA gene of your viral stock to confirm the absence of resistance mutations such as M24A, F110S, or V48A.

  • Possible Cause 2: Issues with the experimental assay.

    • Troubleshooting:

      • Pseudovirus Neutralization Assay: Verify the infectivity of your pseudovirus stock. Ensure the luciferase signal in the virus-only control wells is sufficiently high and reproducible. Review the detailed protocol for potential deviations.

      • Plaque Reduction Assay: Confirm the viability and appropriate confluency of the cell monolayer (e.g., MDCK cells). Ensure the virus titer is appropriate to yield a countable number of plaques.

  • Possible Cause 3: Compound integrity.

    • Troubleshooting: Verify the purity and concentration of your this compound stock solution. Consider obtaining a fresh batch of the compound.

Problem: Difficulty in generating this compound resistant mutants in vitro.
  • Possible Cause 1: Insufficient drug concentration.

    • Troubleshooting: Gradually increase the concentration of this compound in the cell culture medium during serial passaging. Start with a concentration around the wild-type IC50 and incrementally increase it in subsequent passages.

  • Possible Cause 2: Low viral replication rate.

    • Troubleshooting: Ensure optimal conditions for viral replication, including the appropriate cell line and media supplements. A higher replication rate provides more opportunities for mutations to arise.

  • Possible Cause 3: Insufficient number of passages.

    • Troubleshooting: Resistance development may require multiple passages. Continue serial passaging for an extended period, monitoring for any changes in drug susceptibility.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is used to determine the inhibitory activity of this compound against influenza viruses expressing specific HA proteins.

Materials:

  • HEK293T cells

  • Plasmids: HIV-1 backbone (e.g., pNL4-3.Luc.R-E-), plasmid encoding the influenza HA of interest (wild-type or mutant), and a plasmid for a heterologous viral protein (e.g., NA) if required.

  • Transfection reagent

  • MDCK cells (or other target cells)

  • This compound

  • Luciferase assay reagent

  • 96-well plates

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the influenza HA expression plasmid using a suitable transfection reagent.

    • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Neutralization Assay:

    • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in infection medium.

    • In a separate plate, incubate the pseudovirus preparation with the serially diluted this compound for 1 hour at 37°C.

    • Remove the culture medium from the MDCK cells and add the pseudovirus-compound mixture.

    • Incubate for 48-72 hours at 37°C.

  • Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Generation of Resistant Mutants by Serial Passage

This method is used to select for influenza virus mutants that are resistant to this compound.

Materials:

  • Influenza A virus stock

  • MDCK cells

  • Cell culture medium

  • This compound

  • Trypsin (for viral propagation)

Methodology:

  • Infect a monolayer of MDCK cells with the wild-type influenza virus in the presence of this compound at a concentration close to its IC50.

  • Incubate the culture until a cytopathic effect (CPE) is observed.

  • Harvest the culture supernatant containing the progeny virus.

  • Use the harvested virus to infect a fresh monolayer of MDCK cells, this time with a slightly higher concentration of this compound.

  • Repeat this serial passage process, gradually increasing the drug concentration with each passage.

  • After several passages, isolate the virus and test its susceptibility to this compound using a neutralization assay to confirm the resistant phenotype.

  • Sequence the HA gene of the resistant virus to identify the mutations responsible for the resistance.

Visualizations

CL385319_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HA_pre HA (Pre-fusion) Virus->HA_pre possesses Endosome Endosome HA_pre->Endosome mediates entry into Fusion Membrane Fusion HA_pre->Fusion conformational change BLOCKED Endosome->Fusion acidification triggers Infection Viral Genome Release & Replication Fusion->Infection leads to CL385319 This compound CL385319->HA_pre binds to & stabilizes

Caption: Mechanism of action of this compound.

Resistance_Workflow cluster_exp Experimental Procedure cluster_data Data Analysis Start Start with Wild-Type Influenza Virus Passage Serial Passage in presence of increasing this compound conc. Start->Passage Isolate Isolate Potentially Resistant Virus Passage->Isolate Phenotype Phenotypic Analysis (Neutralization Assay) Isolate->Phenotype Genotype Genotypic Analysis (HA Sequencing) Phenotype->Genotype IC50 Determine IC50 values for WT and Mutant Viruses Phenotype->IC50 Confirm Confirm Resistance Mutations (M24A, F110S, V48A) Genotype->Confirm Compare Compare IC50s and Calculate Fold Change IC50->Compare

Caption: Workflow for identifying this compound resistance.

References

Technical Support Center: M24A and F110S Mutations and CL-385319 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the M24A and F110S mutations in the influenza virus hemagglutinin (HA) protein that confer resistance to the antiviral compound CL-385319.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an N-substituted piperidine compound that acts as a viral entry inhibitor for influenza A viruses, including the highly pathogenic H5N1 strain.[1][2] It functions by interfering with the fusogenic activity of the viral hemagglutinin (HA) protein, which is essential for the fusion of the viral and endosomal membranes during the early stages of infection.[1][2] Molecular docking studies suggest that this compound binds to a cavity in the stem region of the HA2 subunit.[1][2]

Q2: What are the M24A and F110S mutations and how do they confer resistance to this compound?

The M24A mutation is located in the HA1 subunit, while the F110S mutation is in the HA2 subunit of the influenza hemagglutinin protein. These specific amino acid substitutions have been identified as conferring high-level resistance to this compound.[1][2] It is believed that these residues are critical for the binding of this compound to its target site within the HA protein. The mutations likely alter the conformation of the binding pocket, thereby reducing the affinity of the drug for its target.

Q3: How significant is the resistance conferred by the M24A and F110S mutations?

The M24A and F110S mutations lead to a dramatic decrease in the susceptibility of the influenza virus to this compound. This is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound.

Data Presentation

The following table summarizes the quantitative data on the resistance to this compound conferred by the M24A and F110S mutations in pseudovirus-based assays.

Virus GenotypeIC50 of this compound (µM)Fold Increase in Resistance
Wild-Type1.50 ± 0.13-
F110S Mutant106.31 ± 6.71~71-fold
M24A Mutant>100>67-fold

Data is based on pseudovirus infection inhibition assays.

Experimental Protocols & Workflows

Experimental Workflow for Investigating this compound Resistance

The following diagram outlines the typical experimental workflow to identify and characterize resistance mutations to this compound.

G cluster_0 1. Mutagenesis cluster_1 2. Pseudovirus Production cluster_2 3. Drug Susceptibility Assay cluster_3 4. Data Analysis Site-directed Mutagenesis Site-directed Mutagenesis Co-transfection of Plasmids Co-transfection of Plasmids Site-directed Mutagenesis->Co-transfection of Plasmids Harvest Pseudovirus Harvest Pseudovirus Co-transfection of Plasmids->Harvest Pseudovirus Infect Target Cells Infect Target Cells Harvest Pseudovirus->Infect Target Cells Treat with this compound Treat with this compound Infect Target Cells->Treat with this compound Measure Reporter Gene Activity Measure Reporter Gene Activity Treat with this compound->Measure Reporter Gene Activity Calculate IC50 Values Calculate IC50 Values Measure Reporter Gene Activity->Calculate IC50 Values

A flowchart of the experimental workflow.
Detailed Methodologies

1. Site-Directed Mutagenesis of Hemagglutinin

This protocol describes the introduction of point mutations (M24A or F110S) into the influenza hemagglutinin (HA) gene.

  • Template: A plasmid vector containing the wild-type HA gene of the desired influenza A virus strain.

  • Primers: Design complementary oligonucleotide primers containing the desired mutation. The mutation site should be in the middle of the primers, with 10-15 bases of correct sequence on both sides.

  • PCR: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. The PCR cycling parameters should be optimized for the specific polymerase and primer set. A typical protocol involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digestion of Parental DNA: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the parental, methylated template DNA.

  • Transformation: Transform the digested PCR product into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

2. Pseudovirus Production and Titration

This protocol describes the generation of replication-deficient lentiviral particles pseudotyped with the influenza HA protein.

  • Cell Line: Use a readily transfectable cell line, such as HEK293T cells.

  • Plasmids:

    • An expression plasmid encoding the wild-type or mutant influenza HA.

    • An expression plasmid for influenza neuraminidase (NA) to facilitate virus release.

    • A lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or GFP) and lacking the packaging signal.

    • A packaging plasmid providing the necessary lentiviral proteins (e.g., Gag, Pol).

  • Transfection: Co-transfect the plasmids into the HEK293T cells using a suitable transfection reagent (e.g., calcium phosphate or lipid-based reagents).

  • Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Titration: Determine the titer of the pseudovirus stock by infecting target cells (e.g., MDCK cells) with serial dilutions of the supernatant and measuring the reporter gene expression.

3. Pseudovirus-Based Drug Susceptibility Assay

This protocol is for determining the IC50 value of this compound against the wild-type and mutant pseudoviruses.

  • Cell Seeding: Seed target cells (e.g., MDCK cells) in a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Mix the pseudovirus with the different concentrations of this compound and incubate for a short period. Then, add the virus-drug mixture to the cells. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software.

Signaling Pathway Diagram

The following diagram illustrates the influenza virus entry pathway and the inhibitory effect of this compound.

G cluster_0 Influenza Virus Entry Pathway cluster_1 Inhibition by this compound cluster_2 Resistance Mechanism Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Endosomal Acidification Endosomal Acidification Endocytosis->Endosomal Acidification Endosomal Acidification->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release M24A/F110S Mutations M24A/F110S Mutations M24A/F110S Mutations->this compound Prevents Binding

Influenza virus entry and inhibition by this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low yield of pseudovirus - Inefficient transfection of plasmids. - Poor health of producer cells. - Incorrect ratio of plasmids.- Optimize transfection protocol (reagent, DNA amount). - Use healthy, low-passage cells. - Titrate the ratio of HA, NA, backbone, and packaging plasmids.
High background in drug susceptibility assay - Cytotoxicity of this compound at high concentrations. - Contamination of cell culture.- Determine the cytotoxic concentration (CC50) of this compound and use concentrations below this value. - Maintain sterile cell culture techniques.
Inconsistent IC50 values - Variation in pseudovirus titer between batches. - Inaccurate drug dilutions. - Cell seeding density is not uniform.- Use a consistent, well-titered stock of pseudovirus for all experiments. - Prepare fresh drug dilutions for each experiment. - Ensure even cell distribution when seeding plates.
Site-directed mutagenesis failed - Inefficient PCR amplification. - Incomplete digestion of parental DNA. - Low transformation efficiency.- Optimize PCR conditions (annealing temperature, extension time). - Ensure DpnI digestion is complete. - Use highly competent E. coli cells.
No resistance observed with mutant pseudoviruses - Incorrect mutation introduced. - The specific viral strain is not sensitive to this compound.- Re-sequence the mutant HA plasmid to confirm the mutation. - Confirm the inhibitory activity of this compound on the wild-type virus of the same strain.

References

Technical Support Center: Troubleshooting Low Efficacy of CL-385319 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of CL-385319 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an N-substituted piperidine compound that functions as a viral entry inhibitor.[1][2] It specifically targets the hemagglutinin (HA) protein of influenza A viruses.[1][2][3] Its mechanism involves interfering with the fusogenic function of HA by inhibiting the low-pH-induced conformational changes necessary for viral membrane fusion with the host cell endosomal membrane.[4] By stabilizing the pre-fusion conformation of HA, this compound effectively blocks the virus from releasing its genetic material into the host cell, thus preventing infection.[3]

Q2: My this compound is showing lower than expected efficacy against influenza virus in my cell-based assay. What are the potential causes?

A2: Several factors could contribute to the apparent low efficacy of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the specific virus and cell line used. Key areas to investigate include:

  • Compound Integrity: Ensure proper storage and handling to prevent degradation. Confirm the correct final concentration in your assay.

  • Experimental Protocol: The timing of compound addition is critical for entry inhibitors. Ensure the compound is present during the viral infection phase.

  • Virus Strain and Titer: this compound has variable efficacy against different influenza subtypes.[2][5] Confirm the subtype you are using is susceptible. An excessively high viral titer (multiplicity of infection - MOI) can also overwhelm the inhibitor.

  • Cell Line Health and Type: The cell line used (e.g., MDCK) must be healthy and susceptible to the influenza strain.[1][2] High cell passage numbers can sometimes alter susceptibility.

  • Assay-Specific Issues: The readout of your assay (e.g., plaque assay, qPCR, pseudovirus luciferase assay) may have its own sources of variability.

Q3: Is this compound effective against all influenza A subtypes?

A3: No, this compound has subtype-specific activity. It has been reported to be effective against H1, H2, and H5 subtypes.[2][4] Its efficacy against H3 subtypes is reported to be lower.[1][2] It is important to verify the susceptibility of your specific influenza strain to this compound. The compound has no inhibitory activity on the entry of Vesicular Stomatitis Virus G (VSV-G) pseudotyped particles, which can be used as a negative control.[1][2]

Q4: Are there known mutations that can cause resistance to this compound?

A4: Yes, specific mutations in the hemagglutinin (HA) protein can confer resistance to this compound. Pseudoviruses with an M24A mutation in the HA1 subunit or an F110S mutation in the HA2 subunit have been shown to be resistant to the inhibitory effects of this compound.[1][2][3][6] These residues are believed to be critical for the binding of the compound to the HA protein.[1][2][3][6]

Q5: What are the recommended storage and handling conditions for this compound?

A5: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Before use, allow the solution to thaw completely and ensure it is fully dissolved.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterCell LineVirus StrainValueReference
IC50 MDCKH5N1 Influenza A27.03 ± 2.54 µM[1][2][6]
CC50 MDCKN/A1.48 ± 0.01 mM[1][2][6]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Impact of HA Mutations on this compound Efficacy

Pseudovirus HA GenotypeIC50 (µM)Fold Change in ResistanceReference
Wild-Type H51.50 ± 0.13N/A[3]
M24A in HA1>100>66-fold[3]
F110S in HA2106.31 ± 6.71~70-fold[3]
V48A in HA2>100>66-fold[3]

Experimental Protocols

Protocol: H5N1 Pseudovirus Neutralization Assay

This protocol is a representative method to determine the inhibitory activity of this compound on influenza virus entry.

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2.5 x 10^4 cells per well.[1]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in a serum-free culture medium.

  • Virus-Compound Incubation:

    • In a separate plate, incubate the desired amount of H5N1 pseudotyped particles (e.g., expressing luciferase) with the diluted this compound for 30-60 minutes at 37°C.[3]

  • Infection:

    • Wash the MDCK cells twice with serum-free medium.

    • Transfer the virus-compound mixture to the wells containing the MDCK cells.[3]

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • Assay Readout:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using a lysis reagent compatible with your reporter system (e.g., luciferase assay kit).[3]

    • Measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Visualizations

G cluster_virus_entry Standard Influenza Virus Entry cluster_inhibition This compound Mechanism of Action Virus Influenza Virus (with HA protein) Endosome Host Cell Endosome Virus->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral RNA Release Fusion->Release Replication Viral Replication Release->Replication CL385319 This compound HA_protein HA Protein (Pre-fusion state) CL385319->HA_protein Binds to HA stem region Blocked_Fusion Conformational Change BLOCKED HA_protein->Blocked_Fusion

Caption: Mechanism of action of this compound on influenza virus entry.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_experimental Experimental Setup cluster_biological Biological System start Start: Low Efficacy Observed check_storage Verify Storage (-20°C/-80°C) start->check_storage check_protocol Review Protocol (Time of addition) start->check_protocol check_virus Confirm Virus Subtype (H1, H2, H5) start->check_virus check_solubility Confirm Solubility (e.g., in DMSO) check_storage->check_solubility check_concentration Recalculate Dilutions check_solubility->check_concentration end Efficacy Restored check_concentration->end check_controls Assess Controls (Positive/Negative) check_protocol->check_controls check_moi Optimize MOI check_controls->check_moi check_moi->end check_cell_line Check Cell Health & Passage Number check_virus->check_cell_line sequence_ha Sequence HA for Resistance Mutations check_cell_line->sequence_ha sequence_ha->end

Caption: Troubleshooting workflow for low efficacy of this compound.

Logical_Relationships Low_Efficacy Observed Low Efficacy Compound_Issues Compound-Related Issues Low_Efficacy->Compound_Issues Protocol_Issues Protocol-Related Issues Low_Efficacy->Protocol_Issues Biological_Issues Biological System Issues Low_Efficacy->Biological_Issues Degradation Degradation Compound_Issues->Degradation Concentration_Error Incorrect Concentration Compound_Issues->Concentration_Error Timing_Error Incorrect Time of Addition Protocol_Issues->Timing_Error High_MOI MOI Too High Protocol_Issues->High_MOI Resistant_Virus Resistant Virus Strain Biological_Issues->Resistant_Virus Cell_Issues Suboptimal Cell Health Biological_Issues->Cell_Issues

Caption: Logical relationships of potential causes for low efficacy.

References

Improving the solubility of CL-385319 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of CL-385319 for experimental use. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems encountered when dissolving this compound for in vitro and other experimental assays.

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: this compound, an N-substituted piperidine compound, is expected to have low aqueous solubility.[1][2] Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations.[3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to overcome this:

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible. For cell-based assays, the final DMSO concentration should typically be well below 1% to avoid cytotoxicity.[3]

  • Use a Co-solvent System: A combination of solvents can sometimes maintain solubility more effectively than a single solvent.[3][4]

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[3][5]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve solubility.[3]

Q3: What are some alternative solvents to DMSO if it's not suitable for my experiment?

A3: If DMSO is not effective or compatible with your assay, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3][6] It is crucial to perform a vehicle control experiment to account for any potential effects of the solvent on your results.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, if the compound has ionizable groups, adjusting the pH of the solution can significantly impact its solubility.[4] As an N-substituted piperidine, this compound is likely basic and may exhibit increased solubility at a lower pH. However, the pH must be compatible with your experimental system.

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for successfully incorporating this compound into your experiments. The following table summarizes common solvent options.

SolventTypical Starting ConcentrationMaximum Recommended Final Concentration in Cell CultureNotes
DMSO 10-50 mM< 0.5% (v/v)A common first choice with good solubilizing power.[3]
Ethanol 10-50 mM< 0.5% (v/v)Can be a good alternative to DMSO.
DMF 10-50 mM< 0.1% (v/v)Higher potential for toxicity compared to DMSO and ethanol.
100% PEG400 1-10 mg/mLNot directly applicableOften used in co-solvent systems for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous cell culture medium or buffer

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[3]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound?

A1: this compound is an N-substituted piperidine compound that acts as an inhibitor of H5N1 avian influenza A virus infection.[2][7] It functions by blocking viral entry.[8]

Q2: What is the cytotoxicity of this compound?

A2: this compound has been reported to have low cytotoxicity with a CC50 of 1.48 mM in Madin-Darby canine kidney (MDCK) cells.[2][8]

Q3: How should I store the this compound powder and stock solutions?

A3: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: My compound still precipitates over time in the final assay medium. What does this mean?

A4: This indicates that the compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. In such cases, consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations.[3]

Q5: I am observing a high background signal in my assay. Could this be related to solubility?

A5: Yes, poor solubility can lead to the formation of compound aggregates, which can cause non-specific interactions or light scattering, resulting in a high background signal.[3] Visually inspect your solution for any turbidity.

Diagrams

Solvent_Selection_Workflow start Start: Dissolve this compound try_dmso Attempt Dissolution in DMSO start->try_dmso dissolved_dmso Soluble in DMSO? try_dmso->dissolved_dmso prepare_stock Prepare Concentrated Stock Solution dissolved_dmso->prepare_stock Yes try_alternatives Try Alternative Solvents (Ethanol, DMF) dissolved_dmso->try_alternatives No dilute_aq Dilute into Aqueous Medium prepare_stock->dilute_aq precipitates_aq Precipitation Occurs? dilute_aq->precipitates_aq optimize Optimize Dilution: - Lower final DMSO % - Warm medium - Vortex during addition precipitates_aq->optimize Yes success Proceed with Experiment precipitates_aq->success No optimize->dilute_aq use_excipients Consider Solubility Enhancers: - Surfactants - Cyclodextrins optimize->use_excipients end End success->end try_alternatives->dissolved_dmso use_excipients->dilute_aq Signaling_Pathway_Placeholder cluster_cell Host Cell CL385319 This compound HA Influenza Hemagglutinin (HA) CL385319->HA ViralEntry Viral Entry HA->ViralEntry Mediates Infection Cellular Infection ViralEntry->Infection

References

Potential off-target effects of CL-385319 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CL-385319 in cellular assays. Based on current scientific literature, this compound is recognized as an inhibitor of influenza A virus entry, specifically targeting the viral hemagglutinin (HA) protein. It is not known to be an inhibitor of EGFR or other cellular kinases. The information provided here is tailored to its application in virological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: The primary target of this compound is the hemagglutinin (HA) protein of influenza A viruses.[1][2] It acts as a viral entry inhibitor by binding to the stem region of the HA trimer. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[1] Consequently, the viral genetic material cannot enter the host cell cytoplasm, thus inhibiting infection.

Q2: Is this compound an EGFR inhibitor?

A2: There is no evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) or other cellular kinases. Its characterized activity is specific to inhibiting influenza A virus entry.

Q3: What are the reported IC50 and cytotoxicity (CC50) values for this compound?

A3: The potency and cytotoxicity of this compound can vary depending on the influenza A virus strain and the cell line used. A key study reported the following values in Madin-Darby Canine Kidney (MDCK) cells infected with a highly pathogenic H5N1 influenza A virus:

  • IC50 (50% inhibitory concentration): 27.03 ± 2.54 µM[1][2]

  • CC50 (50% cytotoxic concentration): 1.48 ± 0.01 mM[1][2]

Q4: Which influenza A virus subtypes are inhibited by this compound?

A4: this compound has been reported to be effective against H1, H2, and H5 subtypes of influenza A virus.[1][2] Its effectiveness against other subtypes may vary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent virus titer. 2. Variation in cell density. 3. Degradation of the compound.1. Ensure a consistent multiplicity of infection (MOI) is used for each experiment. Titer the viral stock regularly. 2. Seed cells at a consistent density and ensure monolayers are confluent at the time of infection. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Apparent cytotoxicity at expected therapeutic concentrations. 1. Cell line sensitivity. 2. Contamination of the compound or culture. 3. Incorrect assessment of cell viability.1. Perform a dose-response cytotoxicity assay (e.g., XTT or MTS) on uninfected cells to determine the CC50 in your specific cell line. 2. Ensure sterile techniques are followed and test for mycoplasma contamination. 3. Use a reliable method for assessing cell viability and include appropriate controls (untreated cells, vehicle control).
No inhibitory effect observed. 1. Incorrect viral subtype. 2. Viral mutation in the drug-binding site. 3. Inappropriate assay conditions.1. Confirm that the influenza A subtype you are using is known to be sensitive to this compound. 2. Resistance to this compound has been associated with mutations in the HA protein, such as M24A in HA1 or F110S in HA2.[1] Sequence the HA gene of your viral stock if resistance is suspected. 3. Ensure the timing of compound addition is appropriate for an entry inhibitor (i.e., before or during infection).
Inconsistent results in hemagglutination (HA) inhibition assays. 1. Non-specific inhibition. 2. Compound precipitation.1. This compound is not expected to inhibit hemagglutination as it does not block receptor binding but rather the subsequent fusion step. A lack of activity in an HA inhibition assay is expected. 2. Visually inspect the wells for any precipitation of the compound, which could interfere with the assay.

Quantitative Data Summary

Parameter Value Virus Strain Cell Line Reference
IC50 27.03 ± 2.54 µMH5N1MDCK[1][2]
CC50 1.48 ± 0.01 mMN/AMDCK[1][2]

Experimental Protocols

1. Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of pseudotyped viral particles carrying the influenza HA protein into host cells.

  • Materials: HEK293T cells, target cells (e.g., MDCK), plasmids encoding a viral backbone (e.g., HIV or MLV) with a reporter gene (e.g., luciferase), a plasmid for influenza HA, and this compound.

  • Procedure:

    • Co-transfect HEK293T cells with the viral backbone and HA plasmids to produce pseudoviruses.

    • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Seed target cells in a 96-well plate.

    • Pre-incubate the pseudovirus stock with serial dilutions of this compound for 30-60 minutes at 37°C.

    • Add the virus-compound mixture to the target cells.

    • Incubate for 48-72 hours.

    • Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's protocol.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Cytotoxicity Assay (XTT)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Materials: MDCK cells, this compound, XTT labeling reagent, and an electron-coupling reagent.

  • Procedure:

    • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the XTT labeling mixture to each well and incubate for 4-16 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm).

    • Calculate the CC50 value by plotting cell viability against the compound concentration.

Visualizations

Caption: Mechanism of influenza virus entry and inhibition by this compound.

experimental_workflow start Start: Test Compound (e.g., this compound) cytotoxicity Cytotoxicity Assay (e.g., XTT) on Host Cells start->cytotoxicity antiviral Antiviral Assay (e.g., Pseudovirus Entry Assay) start->antiviral cc50 Determine CC50 cytotoxicity->cc50 ic50 Determine IC50 antiviral->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) cc50->si ic50->si end Evaluate Potential as Antiviral Lead si->end

Caption: Workflow for evaluating antiviral compounds like this compound.

References

Minimizing cytotoxicity of CL-385319 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of CL-385319 at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations required for our experimental endpoint. What are the potential causes?

A1: High-concentration cytotoxicity of small molecule inhibitors like this compound can stem from several factors. The primary cause is often off-target effects, where the compound interacts with unintended cellular targets, leading to toxicity. Another possibility is the exaggeration of the on-target effect, where excessive inhibition of the intended pathway disrupts essential cellular processes. Additionally, poor compound solubility at high concentrations can lead to the formation of aggregates, which can be toxic to cells.

Q2: How can we confirm that the observed cytotoxicity is due to an off-target effect of this compound?

A2: To investigate off-target effects, you can perform a rescue experiment by introducing a drug-resistant mutant of the intended target. If the cytotoxicity persists even with the resistant target, it is likely due to off-target effects. Another approach is to use a structurally different inhibitor of the same target. If this second inhibitor does not cause similar cytotoxicity at equivalent effective concentrations, it further suggests that the cytotoxicity of this compound is due to off-target interactions.

Q3: What are some initial steps to reduce the cytotoxicity of this compound in our cell culture experiments?

A3: A good first step is to optimize the compound's concentration and exposure time. Determine the minimal concentration and duration of treatment that are sufficient to achieve the desired experimental outcome. You can also try to reduce serum concentration in the culture medium during treatment, as serum proteins can sometimes bind to the compound and affect its activity and toxicity. Finally, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all experiments, as high solvent concentrations can be toxic to cells.

Q4: Can the choice of cell line influence the cytotoxicity of this compound?

A4: Absolutely. Different cell lines can have varying sensitivities to a compound due to differences in their genetic makeup, protein expression profiles, and metabolic activities. It is advisable to test this compound in multiple cell lines to determine if the observed cytotoxicity is a general phenomenon or specific to a particular cell model.

Troubleshooting Guide

Issue: High Levels of Cytotoxicity at Effective Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Off-target effects 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Use a structurally unrelated inhibitor of the same primary target.1. Identification of off-target kinases that may be responsible for cytotoxicity. 2. If cytotoxicity is not observed with the alternative inhibitor, it suggests an off-target effect of this compound.
Inappropriate dosage 1. Perform a detailed dose-response curve to identify the lowest effective concentration. 2. Reduce the duration of exposure to the compound.1. A clearer understanding of the therapeutic window of the compound. 2. Reduced cytotoxicity while maintaining the desired on-target effect.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Test the solubility of the compound in the culture medium at the desired concentration.1. Prevention of non-specific toxic effects due to compound aggregates.
Cell line sensitivity 1. Test the compound in a panel of different cell lines. 2. Use a cell line with known resistance to similar compounds as a control.1. Determination of whether the cytotoxicity is cell-line specific.

Quantitative Data Summary

The following table summarizes hypothetical data on the cytotoxicity of this compound under different experimental conditions.

Cell Line Concentration (µM) Exposure Time (h) % Cell Viability (MTT Assay) % LDH Release (Cytotoxicity Assay)
Cell Line A 52495 ± 45 ± 2
Cell Line A 102475 ± 620 ± 5
Cell Line A 202440 ± 855 ± 7
Cell Line B 102490 ± 58 ± 3
Cell Line A 104850 ± 745 ± 6

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

cluster_0 Experimental Workflow: Assessing Cytotoxicity A Seed Cells in 96-well Plate B Treat with this compound (and controls) A->B C Incubate for Desired Time B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Analysis D->E

Caption: Workflow for assessing the cytotoxicity of this compound.

cluster_1 Generic Cell Survival/Apoptosis Pathway Survival_Signal Survival Signal PI3K PI3K Survival_Signal->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Akt->Caspase9 inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Technical Support Center: Confirming CL-385319 Binding to Hemagglutinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimentally confirming the binding of the small molecule inhibitor CL-385319 to influenza hemagglutinin (HA).

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound is an N-substituted piperidine compound that has been shown to inhibit the infection of several influenza A virus strains, including highly pathogenic H5N1.[1] It is believed to function by interfering with the fusogenic activity of the viral hemagglutinin (HA) protein, thereby blocking the entry of the virus into host cells.[1][2]

Q2: Where on the hemagglutinin protein is this compound predicted to bind?

A2: Computational molecular docking studies suggest that this compound likely binds to a cavity within the stem region of the HA2 subunit of hemagglutinin.[1][3] This region undergoes significant conformational changes during the membrane fusion process. Specific amino acid residues, such as M24 in HA1 and F110S in HA2, have been identified as potentially critical for the binding of this compound, as mutations at these sites can lead to viral resistance.[1]

Q3: What are the primary experimental methods to confirm the binding of this compound to hemagglutinin?

A3: A variety of biophysical and functional assays can be employed to confirm and characterize the binding of this compound to hemagglutinin. These include:

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[4][5]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.[6][7]

  • Bio-Layer Interferometry (BLI): An optical biosensing technique for real-time, label-free analysis of biomolecular interactions.[8][9]

  • Hemagglutination Inhibition (HI) Assay: A functional assay that assesses the ability of a compound to prevent virus-induced red blood cell agglutination.[10][11]

Q4: Can functional assays indirectly support the binding of this compound to hemagglutinin?

A4: Yes. Besides the direct binding assays, functional assays that demonstrate inhibition of HA-mediated processes can provide strong indirect evidence of binding. For instance, an assay that measures the inhibition of low pH-induced conformational changes in HA in the presence of this compound would support its binding to the HA2 stem region.[12] Similarly, pseudovirus entry assays with wild-type and mutated HA can show that resistance to the compound is linked to specific amino acid changes in the putative binding site.[1]

Experimental Workflows

The following diagram illustrates a general workflow for confirming and characterizing the binding of this compound to hemagglutinin.

experimental_workflow cluster_screening Initial Screening & Functional Confirmation cluster_biophysical Biophysical Characterization Functional Assays Functional Assays HI_Assay Hemagglutination Inhibition (HI) Assay Functional Assays->HI_Assay Functional confirmation Pseudovirus_Assay Pseudovirus Entry Assay Functional Assays->Pseudovirus_Assay Resistance mutation analysis Direct_Binding_Assays Direct_Binding_Assays Functional Assays->Direct_Binding_Assays Proceed if functional inhibition is observed SPR Surface Plasmon Resonance (SPR) Direct_Binding_Assays->SPR Kinetics (ka, kd) & Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) Direct_Binding_Assays->ITC Thermodynamics (ΔH, ΔS) & Stoichiometry (n) BLI Bio-Layer Interferometry (BLI) Direct_Binding_Assays->BLI Kinetics & Affinity

Caption: General experimental workflow for confirming this compound binding to hemagglutinin.

Key Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound to immobilized hemagglutinin.

Methodology:

  • Immobilization: Recombinant hemagglutinin protein is immobilized on a sensor chip surface.[4]

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor surface.[4]

  • Detection: The interaction between this compound and the immobilized hemagglutinin is monitored in real-time by detecting changes in the refractive index at the sensor surface.[5]

  • Data Analysis: The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (enthalpy, entropy) and stoichiometry of the this compound-hemagglutinin interaction.

Methodology:

  • Sample Preparation: A solution of purified hemagglutinin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.[7]

  • Titration: Small aliquots of the this compound solution are injected into the hemagglutinin solution at a constant temperature.[13]

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.[13]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to hemagglutinin. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[7]

Hemagglutination Inhibition (HI) Assay

Objective: To assess the ability of this compound to inhibit the agglutination of red blood cells by the influenza virus.

Methodology:

  • Virus Titration: The hemagglutination titer of the virus stock is determined to establish the amount of virus needed for the assay (typically 4 HA units).[10]

  • Serial Dilution: this compound is serially diluted in a 96-well plate.[10]

  • Virus Addition: A standardized amount of influenza virus is added to each well containing the diluted compound and incubated.[11]

  • Red Blood Cell Addition: A suspension of red blood cells (e.g., chicken or horse) is added to each well.[11][14]

  • Observation: The plate is incubated to allow for agglutination. The inhibition of hemagglutination is observed as a "button" of red blood cells at the bottom of the well.[15]

  • Titer Determination: The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.[10]

Troubleshooting Guides

Issue 1: No binding is detected in SPR or BLI experiments.

Possible Cause Troubleshooting Step
Inactive Protein Ensure the purified hemagglutinin is properly folded and active. Perform a functional assay (e.g., hemagglutination) to confirm activity before immobilization.
Improper Immobilization The immobilization strategy may be sterically hindering the binding site. Try different immobilization chemistries or orient the protein using a tag (e.g., His-tag).[16]
Low Analyte Solubility This compound may have limited solubility in the running buffer. The use of a co-solvent like DMSO (typically 1-5%) may be necessary.[17]

Issue 2: High background noise or non-specific binding in ligand-binding assays.

Possible Cause Troubleshooting Step
Non-specific Binding Optimize blocking conditions and include detergents (e.g., Tween-20) in the running buffer to minimize non-specific interactions.[18]
Analyte Aggregation Use dynamic light scattering (DLS) to check for aggregation of this compound in the assay buffer. If aggregation is present, try different buffer conditions or co-solvents.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered.

Issue 3: Inconsistent results in the HI assay.

Possible Cause Troubleshooting Step
Variable Red Blood Cells The source and age of red blood cells can affect the assay. Use fresh red blood cells and standardize the preparation protocol.[11]
Non-specific Agglutinins The compound itself may be causing agglutination. Run a control with only the compound and red blood cells to check for this effect.[11]
Incorrect Virus Titer The amount of virus used is critical. Always perform a fresh virus titration before each HI assay.[10]

Quantitative Data Summary

Technique Key Parameters Measured Typical Values for Small Molecule-Protein Interactions
Surface Plasmon Resonance (SPR) ka (M⁻¹s⁻¹), kd (s⁻¹), KD (M)ka: 10³ - 10⁷, kd: 10⁻¹ - 10⁻⁵, KD: nM - µM[5]
Isothermal Titration Calorimetry (ITC) KD (M), ΔH (kcal/mol), ΔS (cal/mol·deg), n (stoichiometry)KD: nM - µM, ΔH: variable, n: typically 1 for 1:1 binding[6][7]
Bio-Layer Interferometry (BLI) ka (M⁻¹s⁻¹), kd (s⁻¹), KD (M)Similar to SPR, suitable for kinetics and affinity determination[9][19]
Hemagglutination Inhibition (HI) Assay IC₅₀ or HI titerDependent on compound potency and assay conditions.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for investigating the binding of this compound to hemagglutinin, from initial hypothesis to detailed characterization.

logical_relationship Hypothesis Hypothesis: This compound binds to HA and inhibits viral entry Functional_Evidence Functional Evidence (e.g., HI Assay, Pseudovirus Assay) Hypothesis->Functional_Evidence Test functional effect Direct_Binding Direct Binding Confirmation (e.g., SPR, ITC, BLI) Functional_Evidence->Direct_Binding If functional inhibition is observed Characterization Detailed Characterization (Kinetics, Thermodynamics, Stoichiometry) Direct_Binding->Characterization Quantify the interaction Binding_Site_ID Binding Site Identification (Mutagenesis, Structural Biology) Characterization->Binding_Site_ID Elucidate the binding mode

Caption: Logical flow for the experimental validation of this compound binding to hemagglutinin.

References

Technical Support Center: Optimizing Cell-Based Assays for Screening CL-385319 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell-based assays for the screening of analogs of CL-385319, a known inhibitor of influenza A virus entry. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an N-substituted piperidine compound that functions as an antiviral agent.[1][2] It specifically inhibits the entry of certain influenza A viruses, including H1, H2, and H5 subtypes, into host cells.[1][2][3] Its mechanism involves interfering with the fusogenic function of the viral hemagglutinin (HA) protein.[1][2] By binding to the HA2 stem region, this compound is thought to stabilize the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of viral and endosomal membranes.[1][2][4]

Q2: What are the primary cell-based assays for screening this compound analogs?

A2: The primary assays for screening this compound analogs focus on evaluating their ability to inhibit viral entry and their cytotoxicity. Key assays include:

  • Pseudovirus Neutralization Assay: This is a common primary screening assay. It uses replication-deficient viruses (e.g., HIV-1 or VSV-based) that have been engineered to express the influenza HA protein on their surface and a reporter gene (like luciferase) internally. Inhibition of viral entry is measured by a reduction in reporter gene activity.[1]

  • Plaque Reduction Neutralization Assay (PRNA): This is a functional assay that measures the ability of a compound to inhibit the replication of live influenza virus. A reduction in the number of viral plaques in a cell monolayer indicates antiviral activity.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CCK-8): These assays are crucial for determining the concentration at which a compound is toxic to the host cells (Cytotoxic Concentration 50, or CC50). This is essential for calculating the selectivity index (SI = CC50/IC50) of the analogs.[1][5]

Q3: How should I select an appropriate cell line for these assays?

A3: The choice of cell line is critical. For influenza virus research, Madin-Darby Canine Kidney (MDCK) cells are widely used and are highly susceptible to infection by many influenza strains.[1][2] Human lung adenocarcinoma epithelial cells (A549) are also a relevant choice as they represent a human respiratory cell line.[5] For pseudovirus assays, Human Embryonic Kidney 293T (HEK293T) cells are often used for virus production and can also serve as target cells for infection.[5] The key is to use a cell line that is readily infected by the specific influenza strain or pseudovirus being used.

Q4: What are the essential controls to include in my screening experiments?

A4: To ensure data validity, the following controls are mandatory for each assay plate:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the experimental wells. This control defines 0% inhibition.

  • Cell Control (No Virus): Cells that are not infected with any virus. This is used to measure baseline cell viability and check for any cytopathic effects from the assay components.

  • Virus Control (No Compound): Cells infected with the virus but not treated with any inhibitor. This control represents 100% infection or 0% inhibition.

  • Positive Control: A known inhibitor of influenza virus entry (e.g., this compound itself or another well-characterized inhibitor) to validate that the assay is working correctly.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of the parent compound, this compound. Researchers can use this as a benchmark for analog performance.

Table 1: In Vitro Activity of this compound

Cell LineVirus Strain/PseudotypeAssay TypeIC50 (μM)CC50 (mM)Selectivity Index (SI)Reference
MDCKH5N1 Influenza A VirusViral Inhibition27.03 ± 2.541.48 ± 0.01~55[1][2]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary between labs and specific experimental conditions.

Troubleshooting Guide

Q5: My replicate wells show high variability in the cell viability (MTT) assay. What could be the cause?

A5: High variability is a common issue in 96-well plate assays.[6] Potential causes and solutions include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and single-cell. Gently mix the suspension between pipetting steps to prevent cells from settling.

  • Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially viscous ones like MTT solubilization buffer, ensure complete dispensing and mixing in each well.[7]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter compound concentrations and affect cell growth.[6][7] To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media to maintain humidity.[6][8]

  • Contamination: Check for microbial contamination in your media, reagents, or cell cultures.

Q6: I am observing an increase in cell viability at higher concentrations of my test compound. Is this a valid result?

A6: This paradoxical result can occur and is often an artifact of the assay itself.[7][9]

  • Assay Interference: The compound may directly react with the viability reagent (e.g., chemically reduce the MTT tetrazolium salt), leading to a false-positive signal.[7][9] To test for this, run a control plate with the compound in cell-free media to see if it generates a signal on its own.[7]

  • Metabolic Shift: At certain concentrations, some compounds can induce a cellular stress response that temporarily increases metabolic activity, which is what assays like MTT measure as a proxy for viability.[9] Consider using a different viability assay that measures a different endpoint, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release).

Q7: My dose-response curve for a promising analog is flat, showing no significant inhibition. What should I check?

A7: A flat dose-response curve suggests a lack of inhibitory activity within the tested concentration range. Consider the following:

  • Compound Solubility/Stability: The analog may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any precipitate. Ensure the compound is stable under assay conditions (e.g., temperature, pH, light exposure).

  • Virus Titer: The amount of virus used may be too high, overwhelming the inhibitory capacity of the compound. Perform a virus titration to ensure you are using a concentration that results in a submaximal signal (e.g., 80-90% of maximum luciferase activity or a countable number of plaques).

  • Incorrect Target: The analog may not bind to the intended site on the HA protein or may be specific for a different HA subtype than the one used in the assay.

Q8: The IC50 values for my lead compounds are inconsistent between experiments. How can I improve reproducibility?

A8: Inconsistent IC50 values are often due to subtle variations in experimental conditions.[8]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to both viral infection and compound treatment.[8]

  • Reagent Consistency: Prepare fresh dilutions of compounds from a verified stock solution for each experiment.[8] Use the same lot of reagents (e.g., FBS, media, assay kits) whenever possible, as lot-to-lot variability can affect results.

  • Strict Adherence to Protocol: Ensure incubation times, temperatures, and reagent addition steps are kept identical across all experiments.[8]

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay (Luciferase-Based)

This protocol outlines a method for screening compounds using an HA-pseudotyped lentiviral system with a luciferase reporter.

Materials:

  • HEK293T or A549 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • White, flat-bottom 96-well plates

  • HA-pseudotyped virus stock

  • Test compounds (serially diluted)

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1x10⁴ to 2x10⁴ cells per well in a 96-well plate and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 2x serial dilutions of the test compounds in culture medium.

  • Treatment and Infection:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Immediately add 50 µL of medium containing the pseudovirus at a pre-determined dilution.

    • Include vehicle, virus, and cell-only controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * [1 - (Sample RLU - Cell Control RLU) / (Virus Control RLU - Cell Control RLU)].

    • Plot the % Inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxicity of compounds based on the metabolic reduction of MTT by viable cells.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Sterile 96-well flat-bottom plates

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[7]

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2x serial dilutions of the test compounds. The final DMSO concentration should be consistent and ≤0.5%.[7] Include "untreated" and "vehicle control" wells.

  • Incubation: Incubate for a period that matches the duration of your primary assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly with a multichannel pipette to dissolve the crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells).

    • Plot % Viability against the log of the compound concentration to determine the CC50 value.

Visualizations

Influenza Virus Entry and Fusion Pathway cluster_0 Host Cell cluster_1 Influenza Virus Endosome Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Maturation Fusion Membrane Fusion & Viral RNA Release Virus Virus Particle (with HA protein) Receptor Sialic Acid Receptor Virus->Receptor 1. Binding Receptor->Endosome 2. Endocytosis Acidification->Fusion 4. HA Conformational Change Block This compound Action: Inhibits HA Conformational Change Acidification->Block Block->Fusion Inhibition

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Screening Workflow for this compound Analogs start Start: Analog Library primary Primary Screen: Pseudovirus Neutralization Assay (Single High Concentration) start->primary hit_decision Activity > Threshold? primary->hit_decision dose_response Dose-Response Assay: Calculate IC50 hit_decision->dose_response Yes inactive Inactive / Discard hit_decision->inactive No cytotoxicity Cytotoxicity Assay: (e.g., MTT, CCK-8) Calculate CC50 dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity lead_decision Potent & Selective? selectivity->lead_decision lead Lead Candidate lead_decision->lead Yes toxic Toxic / Discard lead_decision->toxic No

Caption: A typical experimental workflow for screening and validating this compound analogs.

Troubleshooting: Inconsistent IC50 Values start Problem: Inconsistent IC50 Values q_cells Are cells healthy & at low, consistent passage? start->q_cells s_cells Solution: Use cells in exponential growth. Maintain a consistent passage range. q_cells->s_cells No q_reagents Are compound stocks fresh? Are reagents from same lot? q_cells->q_reagents Yes s_cells->q_reagents s_reagents Solution: Prepare fresh dilutions for each experiment. Use consistent reagent lots. q_reagents->s_reagents No q_protocol Are incubation times and procedures identical? q_reagents->q_protocol Yes s_reagents->q_protocol s_protocol Solution: Strictly adhere to the SOP. Use calibrated equipment. q_protocol->s_protocol No end Improved Reproducibility q_protocol->end Yes s_protocol->end

Caption: A decision tree to troubleshoot sources of inconsistent IC50 values.

References

Validation & Comparative

A Comparative Guide to Influenza Entry Inhibitors: CL-385319 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present threat of seasonal and pandemic influenza underscores the critical need for effective antiviral therapeutics. One of the most promising strategies in antiviral drug development is the inhibition of viral entry into host cells, a crucial first step in the influenza virus lifecycle. This guide provides a detailed comparison of CL-385319, a notable influenza entry inhibitor, with other compounds targeting the same crucial stage of infection. The information presented herein is supported by experimental data to aid researchers in their pursuit of novel anti-influenza agents.

Mechanism of Action: Targeting Viral Entry

Influenza virus entry is a multi-step process primarily mediated by the viral surface glycoprotein hemagglutinin (HA). This process begins with the attachment of HA to sialic acid receptors on the host cell surface, followed by endocytosis of the virus. The acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.

Influenza entry inhibitors, such as this compound, are designed to interfere with this intricate process. This compound, an N-substituted piperidine compound, specifically targets the HA protein.[1][2] It is effective against influenza A viruses of the H1, H2, and to a lesser extent, H3 subtypes.[1] Its mechanism of action involves binding to a cavity in the stem region of the HA trimer, which stabilizes the pre-fusion conformation of the protein.[3][4] This stabilization prevents the low pH-induced conformational changes necessary for membrane fusion, effectively blocking the virus from releasing its genetic material into the host cell.[3][4]

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected influenza entry inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific influenza virus strains and cell lines used.

InhibitorTargetInfluenza A StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Hemagglutinin (HA)H5N1MDCK27.03 ± 2.54[1][2]1480 ± 10[1][2]>54
Arbidol (Umifenovir) Hemagglutinin (HA)H1N1 (A/PR/8/34)MDCK2.7 - 13.8[5]>100>7.2
MBX2546 Hemagglutinin (HA)H1N1 (A/PR/8/34)MDCK0.3[6]>100[6]>333
Favipiravir (T-705) RNA-dependent RNA polymerase (RdRp)H1N1 (seasonal)A5496.6[7]>1000>151

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication). CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of cells in vitro. MDCK (Madin-Darby Canine Kidney) cells: A cell line commonly used for influenza virus research. A549 cells: A human lung adenocarcinoma cell line.

Experimental Protocols

Plaque Reduction Assay (for determining IC50)

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Dilution: The influenza virus stock is serially diluted in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

  • Compound Preparation: The test compound (e.g., this compound) is prepared in various concentrations in the infection medium.

  • Infection: The cell monolayer is washed, and then incubated with a mixture of the virus (at a concentration that produces a countable number of plaques) and the test compound for 1 hour at 37°C.

  • Overlay: After incubation, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay (for determining CC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: MDCK cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control cells.

Hemagglutination (HA) Inhibition Assay

This assay is used to determine if an inhibitor can block the virus from binding to red blood cells, a process mediated by hemagglutinin.

  • Virus Titration: The hemagglutination titer of the influenza virus is determined by serially diluting the virus and mixing it with a suspension of red blood cells (e.g., chicken or turkey erythrocytes). The highest dilution that causes complete hemagglutination is defined as one hemagglutinating unit (HAU).

  • Compound Dilution: The test compound is serially diluted in a 96-well V-bottom plate.

  • Virus Addition: A standardized amount of virus (typically 4 HAU) is added to each well containing the diluted compound. The plate is incubated at room temperature for 30-60 minutes.

  • Red Blood Cell Addition: A suspension of red blood cells is added to all wells.

  • Incubation and Reading: The plate is incubated at room temperature until the red blood cells in the control wells (virus only) have settled to form a lattice (indicating hemagglutination). In wells where the compound has inhibited hemagglutination, the red blood cells will form a button at the bottom of the well.

  • Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is considered the endpoint.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the influenza virus entry pathway and the mechanism of action of HA-targeting entry inhibitors.

Influenza_Entry_Pathway Virus Influenza Virus (with Hemagglutinin) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HostCell Host Cell Endosome Endosome Receptor->Endosome Acidification Acidification (Low pH) Endosome->Acidification 3. Maturation Fusion Membrane Fusion Acidification->Fusion Release vRNP Release into Cytoplasm Fusion->Release

Caption: Influenza virus entry into a host cell.

Inhibitor_Mechanism HA_Prefusion Hemagglutinin (HA) (Pre-fusion conformation) Low_pH Low pH in Endosome HA_Prefusion->Low_pH Membrane_Fusion Membrane Fusion HA_Postfusion HA (Post-fusion conformation) Low_pH->HA_Postfusion Triggers conformational change HA_Postfusion->Membrane_Fusion CL385319 This compound CL385319->HA_Prefusion Binds and Stabilizes CL385319->HA_Postfusion Inhibits conformational change

Caption: Mechanism of action of this compound.

Antiviral_Screening_Workflow Library Compound Library PrimaryScreen Primary Screening (e.g., High-Throughput Assay) Library->PrimaryScreen HitCompounds Hit Compounds PrimaryScreen->HitCompounds DoseResponse Dose-Response Assays (IC50 Determination) HitCompounds->DoseResponse Cytotoxicity Cytotoxicity Assays (CC50 Determination) HitCompounds->Cytotoxicity LeadCandidates Lead Candidates (High SI) DoseResponse->LeadCandidates Cytotoxicity->LeadCandidates Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, HA Inhibition) LeadCandidates->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for antiviral drug screening.

References

A Comparative Guide to the Mechanisms of Action of CL-385319 and Arbidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two notable antiviral compounds, CL-385319 and Arbidol. Both agents are recognized as viral entry inhibitors, primarily targeting the fusion process of enveloped viruses such as influenza. This document synthesizes available experimental data to objectively compare their molecular mechanisms, binding sites, and inhibitory activities, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction to the Compounds

This compound is an N-substituted piperidine compound identified as a potent inhibitor of influenza A virus, with demonstrated activity against H1, H2, and highly pathogenic H5N1 subtypes.[1][2] Its mechanism is centered on the inhibition of the fusogenic activity of the viral hemagglutinin (HA) protein.[1][3]

Arbidol (Umifenovir) is a broad-spectrum antiviral drug approved in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[4][5] Its antiviral activity extends to a wide range of enveloped and non-enveloped viruses.[5][6] The primary mechanism of Arbidol also involves the inhibition of viral membrane fusion by targeting the HA protein of influenza and the spike (S) protein of coronaviruses.[7][8]

Mechanism of Action: A Comparative Overview

Both this compound and Arbidol function as viral entry inhibitors by targeting the critical conformational changes in viral glycoproteins that are necessary for the fusion of the viral envelope with the host cell membrane.

This compound specifically interferes with the low pH-induced conformational rearrangement of the influenza HA protein.[1][2] Molecular docking studies and mutational analyses have revealed that this compound binds to a distinct pocket within the stem region of the HA2 subunit.[1][2] By occupying this site, it stabilizes the pre-fusion conformation of HA, effectively preventing the spring-loaded refolding that drives membrane fusion.[9][10] Key residues identified as critical for this compound binding include M24 in the HA1 subunit and F110 and V48 in the HA2 subunit.[2][10] Mutations at these sites have been shown to confer resistance to the compound.[1]

Arbidol also inhibits the fusogenic activity of influenza HA by preventing its low pH-triggered conformational changes.[4][11] Structural studies have shown that Arbidol binds to a hydrophobic cavity at the interface of the HA protomers in the stem region, distal to the fusion peptide.[1] This interaction stabilizes the trimeric HA structure, acting as a "molecular glue" to prevent the conformational rearrangements required for fusion.[1] Beyond its effects on influenza, Arbidol has been shown to bind to the S2 subunit of the SARS-CoV-2 spike protein, inhibiting its fusion machinery.[8] Some studies also suggest that Arbidol can interfere with clathrin-mediated endocytosis, a common pathway for viral entry.[11]

The following diagram illustrates the general mechanism of action for both inhibitors targeting influenza hemagglutinin.

cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitors Inhibitors V Viral Particle HA_pre HA (Pre-fusion) V->HA_pre on surface Endosome Endosome (Low pH) V->Endosome Endocytosis HA_post HA (Post-fusion) Conformational Change Endosome->HA_post triggers Fusion Membrane Fusion Replication Viral Replication Fusion->Replication Inhibitor This compound or Arbidol Inhibitor->HA_pre binds & stabilizes HA_post->Fusion

Figure 1. Inhibition of influenza virus entry by this compound and Arbidol.

Quantitative Data Summary

Direct comparative studies of this compound and Arbidol under identical experimental conditions are limited. The following tables summarize the available quantitative data for each compound from independent studies. It is important to consider the different viral strains, cell lines, and assay methodologies when interpreting these values.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
Influenza A/H5N1MDCKCPE Reduction27.03 ± 2.54 µM1.48 ± 0.01 mM~55[1]

Table 2: In Vitro Antiviral Activity of Arbidol

Virus StrainCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference
Influenza A/H1N1 (seasonal)MDCKCPE Reduction19.4 µmol/L>100 µmol/L>5.2[7]
Influenza A/H1N1 (pandemic)MDCKCPE Reduction18.3 µmol/L>100 µmol/L>5.5[7]
Influenza A (H1N1)Not SpecifiedNot Specified2.7 - 13.8 µg/mlNot SpecifiedNot Specified[3]
Respiratory Syncytial Virus (RSV)Not SpecifiedNot Specified2.7 - 13.8 µg/mlNot SpecifiedNot Specified[3]
Human Rhinovirus 14 (HRV 14)Not SpecifiedNot Specified2.7 - 13.8 µg/mlNot SpecifiedNot Specified[3]
Coxsackie B3 Virus (CVB3)Not SpecifiedNot Specified2.7 - 13.8 µg/mlNot SpecifiedNot Specified[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of viral entry inhibitors like this compound and Arbidol.

Pseudovirus Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by a specific viral glycoprotein in a safe, BSL-2 environment.

Principle: Replication-defective viral particles (e.g., lentiviral or retroviral cores) are engineered to express the viral glycoprotein of interest (e.g., influenza HA) on their surface and carry a reporter gene (e.g., luciferase or GFP). The ability of the pseudovirus to infect target cells is measured by the expression of the reporter gene. A reduction in reporter gene expression in the presence of the compound indicates inhibition of viral entry.

Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293T or MDCK cells) in a 96-well plate and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound or Arbidol) in infection medium.

  • Neutralization Reaction: Incubate a fixed amount of pseudovirus with the diluted compound for a specified time (e.g., 1 hour at 37°C).

  • Infection: Add the pseudovirus-compound mixture to the target cells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Acquisition: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

The following diagram outlines the workflow for a pseudovirus neutralization assay.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Seed Target Cells in 96-well Plate A2 Add Mixture to Cells P1->A2 P2 Prepare Serial Dilutions of Compound A1 Incubate Pseudovirus with Compound P2->A1 A1->A2 A3 Incubate for 48-72h A2->A3 R1 Measure Reporter Gene (e.g., Luciferase) A3->R1 R2 Calculate IC50 R1->R2

Figure 2. Workflow for a pseudovirus neutralization assay.
Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of a viral glycoprotein to mediate membrane fusion, which can be inhibited by compounds that stabilize its pre-fusion conformation.

Principle: One population of cells (effector cells) is engineered to express the viral glycoprotein (e.g., influenza HA) and a reporter molecule (e.g., T7 polymerase). A second population of cells (target cells) expresses the appropriate receptor and another component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter). When the two cell populations are co-cultured and fusion is triggered (e.g., by a brief exposure to low pH for influenza HA), the reporter components mix, leading to a measurable signal.

Methodology:

  • Cell Preparation: Prepare effector cells (e.g., 293T) expressing the viral glycoprotein and target cells (e.g., MDCK) in separate cultures.

  • Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the test compound.

  • Fusion Trigger: Induce fusion by briefly treating the cells with a low-pH buffer (e.g., pH 5.0 for 1-5 minutes) to mimic the endosomal environment.

  • Neutralization and Incubation: Neutralize the acidic buffer with normal growth medium and incubate for several hours to allow for reporter gene expression.

  • Data Acquisition: Lyse the cells and measure the reporter activity (e.g., luciferase signal).

  • Analysis: Determine the concentration of the compound that inhibits the fusion signal by 50%.

The logical relationship in a cell-cell fusion assay is depicted in the following diagram.

cluster_effector Effector Cell cluster_target Target Cell cluster_fusion Cell-Cell Fusion (Triggered by low pH) cluster_readout Readout Effector Expresses Viral Glycoprotein (e.g., HA) & T7 Polymerase Fusion Cytoplasmic Mixing Effector->Fusion Target Expresses T7 Promoter-Luciferase Target->Fusion Readout Luciferase Expression Fusion->Readout

Figure 3. Logic of a cell-cell fusion assay.

Conclusion

Both this compound and Arbidol are valuable research tools and potential therapeutic agents that inhibit viral entry by targeting the fusion machinery of enveloped viruses. Their mechanisms converge on the stabilization of the pre-fusion conformation of influenza hemagglutinin, albeit through interactions with distinct, though likely overlapping, binding sites in the HA stem region. Arbidol's broader spectrum of activity suggests a more promiscuous binding capability or additional mechanisms of action, such as interference with endocytosis.

The lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations of these and other viral entry inhibitors against a standardized panel of viruses and using harmonized assay protocols. Such studies would be invaluable for elucidating the nuanced differences in their mechanisms and for guiding the development of next-generation, broad-spectrum antiviral drugs.

References

A Comparative Analysis of CL-385319 and Neuraminidase Inhibitors in Anti-Influenza Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison between the investigational antiviral agent CL-385319 and the established class of neuraminidase inhibitors for the treatment of influenza. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Introduction: Two Distinct Approaches to Influenza Inhibition

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapies. Currently, neuraminidase inhibitors are a cornerstone of influenza treatment. However, the emergence of drug-resistant strains highlights the need for new agents with alternative mechanisms of action. This compound represents one such novel approach, targeting the initial stages of viral entry into host cells. This guide will explore the key differences and potential advantages of these two antiviral strategies.

Mechanism of Action: Blocking Entry vs. Preventing Egress

The fundamental difference between this compound and neuraminidase inhibitors lies in the stage of the viral life cycle they disrupt.

This compound: A Viral Entry Inhibitor

This compound is an N-substituted piperidine compound that functions as a viral entry inhibitor.[1] It specifically targets the influenza virus hemagglutinin (HA) protein, a glycoprotein on the surface of the virus responsible for binding to host cell receptors and mediating the fusion of the viral envelope with the endosomal membrane.[1][2] By binding to the HA protein, this compound is thought to stabilize its pre-fusion conformation, thereby preventing the low pH-induced conformational changes necessary for membrane fusion.[2] This action effectively blocks the release of the viral genome into the host cell cytoplasm, halting the infection at its earliest stage.[1]

Neuraminidase Inhibitors: Blocking Viral Release

Neuraminidase inhibitors, such as oseltamivir and zanamivir, target a different viral surface glycoprotein, neuraminidase (NA). The primary role of neuraminidase is to cleave sialic acid residues from the surface of infected cells and newly formed virions. This enzymatic activity is crucial for the release of progeny viruses from the host cell and prevents their aggregation. Neuraminidase inhibitors are sialic acid analogs that competitively inhibit the active site of the NA enzyme.[3] By blocking neuraminidase activity, these drugs prevent the release of new virus particles, thus limiting the spread of infection within the respiratory tract.

Antiviral Mechanisms cluster_0 Influenza Virus Life Cycle cluster_1 Points of Inhibition Virus Virus Attachment Attachment Virus->Attachment 1. Attachment to Sialic Acid Host Cell Host Cell Endocytosis Endocytosis Attachment->Endocytosis 2. Internalization Fusion Fusion Endocytosis->Fusion 3. Viral Genome Release Replication Replication Fusion->Replication 4. Viral Replication Budding Budding Replication->Budding 5. Assembly & Budding Release Release Budding->Release 6. Progeny Virus Release This compound This compound This compound->Fusion Inhibits HA-mediated fusion Neuraminidase Inhibitors Neuraminidase Inhibitors Neuraminidase Inhibitors->Release Inhibits Neuraminidase

Caption: Influenza virus life cycle and points of inhibition.

Comparative Efficacy: In Vitro Data

The in vitro efficacy of antiviral compounds is typically assessed by determining the concentration required to inhibit viral replication by 50% (IC50 or EC50). The following tables summarize the available data for this compound and neuraminidase inhibitors against various influenza strains.

Table 1: In Vitro Efficacy of this compound

CompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Citation(s)
This compoundH5N1 (highly pathogenic)Viral ReplicationMDCK27.03 ± 2.54[1][4]
This compoundH5N1 pseudovirusPseudovirus NeutralizationMDCK1.50 ± 0.13[5]
This compoundH5N1 pseudovirus (M241A mutant)Pseudovirus NeutralizationMDCK>100[5]
This compoundH5N1 pseudovirus (F1102S mutant)Pseudovirus NeutralizationMDCK106.31 ± 6.71[5]

Table 2: In Vitro Efficacy of Neuraminidase Inhibitors (Mean IC50 Values)

CompoundVirus SubtypeAssay TypeIC50 (nM)Citation(s)
OseltamivirA/H1N1Neuraminidase Inhibition1.34[6]
OseltamivirA/H3N2Neuraminidase Inhibition0.67[6]
OseltamivirInfluenza BNeuraminidase Inhibition13.0[6]
ZanamivirA/H1N1Neuraminidase Inhibition0.92[6]
ZanamivirA/H3N2Neuraminidase Inhibition2.28[6]
ZanamivirInfluenza BNeuraminidase Inhibition4.19[6]

Note: IC50 values for neuraminidase inhibitors can vary depending on the specific strain and the assay method used.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to evaluate the efficacy of viral entry and neuraminidase inhibitors.

Hemagglutinin-Mediated Fusion Inhibition Assay (Hemolysis Inhibition)

This assay assesses the ability of a compound to inhibit the low pH-triggered, HA-mediated fusion of the viral envelope with a cell membrane, using red blood cells (RBCs) as a model.

Hemolysis_Inhibition_Workflow A 1. Pre-incubation: Influenza virus + this compound (or control) B 2. Adsorption: Add chicken red blood cells (RBCs) A->B C 3. Pellet RBCs by centrifugation B->C D 4. Low pH Trigger: Resuspend RBCs in acidic buffer (pH 5.0) C->D E 5. Incubation at 37°C to induce fusion D->E F 6. Centrifuge to pellet intact cells E->F G 7. Quantify Hemolysis: Measure hemoglobin release in supernatant (absorbance at 540 nm) F->G

Caption: Workflow for a hemolysis inhibition assay.

Methodology:

  • Virus-Compound Incubation: Serially diluted this compound is pre-incubated with a standardized amount of influenza virus at 37°C.[8]

  • Adsorption to Erythrocytes: A suspension of chicken red blood cells is added to the virus-compound mixture and incubated to allow for viral attachment.[8]

  • Acidification: The mixture is briefly acidified (e.g., to pH 5.0) to trigger the conformational change in the HA protein.

  • Fusion and Hemolysis: The suspension is incubated at 37°C. If fusion occurs, the RBCs will lyse, releasing hemoglobin.

  • Quantification: The amount of hemoglobin released into the supernatant is quantified spectrophotometrically. The IC50 is the concentration of the compound that inhibits hemolysis by 50%.[9]

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of viral neuraminidase and its inhibition by compounds like oseltamivir and zanamivir.

Neuraminidase_Inhibition_Workflow A 1. Incubation: Influenza virus + Neuraminidase Inhibitor (or control) B 2. Substrate Addition: Add fluorogenic substrate (e.g., MUNANA) A->B C 3. Enzymatic Reaction: Incubate at 37°C B->C D 4. Stop Reaction: Add stop solution C->D E 5. Read Fluorescence: Measure fluorescent product (4-MU) (Ex: 365 nm, Em: 450 nm) D->E

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Methodology:

  • Virus-Inhibitor Incubation: A standardized amount of influenza virus is incubated with serial dilutions of a neuraminidase inhibitor in a 96-well plate.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

  • Enzymatic Reaction: The plate is incubated at 37°C, during which active neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a microplate reader.

  • IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% is calculated.[6]

Summary and Future Directions

This compound and neuraminidase inhibitors represent two distinct and valuable strategies for combating influenza.

  • This compound targets the highly conserved stem region of the hemagglutinin protein, inhibiting viral entry. This mechanism may offer a higher barrier to the development of resistance. The available in vitro data shows efficacy in the low micromolar range against H5N1.[1][4][5]

  • Neuraminidase inhibitors are well-established antivirals that prevent the release of progeny virions. They exhibit potent in vitro activity in the nanomolar range against a broad spectrum of influenza A and B viruses.[6]

The significantly different IC50 values (micromolar for this compound vs. nanomolar for neuraminidase inhibitors) suggest that in its current form, this compound is less potent. However, as a lead compound, it validates the HA stem as a druggable target. Further optimization of this compound and other viral entry inhibitors could lead to the development of new classes of anti-influenza drugs. These could be used as monotherapies, particularly against neuraminidase inhibitor-resistant strains, or in combination with existing drugs to enhance efficacy and reduce the likelihood of resistance.

References

A Tale of Two Inhibitors: CL-385319 and Oseltamivir in the Fight Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse strategies to combat influenza is paramount. This guide provides a detailed comparison of two antiviral compounds, CL-385319 and oseltamivir, which inhibit influenza virus replication through distinct mechanisms.

Oseltamivir, marketed as Tamiflu®, is a cornerstone of current influenza therapy, while this compound represents a class of entry inhibitors with a different mode of action. This document delves into their mechanisms, presents available experimental data for their inhibitory activities, and outlines the methodologies used in these assessments.

At a Glance: Key Differences

FeatureThis compoundOseltamivir
Target Hemagglutinin (HA)Neuraminidase (NA)
Mechanism of Action Viral Entry InhibitorNeuraminidase Inhibitor
Stage of Viral Replication Inhibited Early (Fusion and entry into host cell)Late (Release of new virions from host cell)

Mechanism of Action: A Divergent Approach to Inhibition

The fundamental difference between this compound and oseltamivir lies in their viral targets and, consequently, their mechanisms of action.

This compound: Barring the Gates

This compound is a viral entry inhibitor that targets the influenza virus hemagglutinin (HA) protein.[1] HA is a glycoprotein on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. This compound is an N-substituted piperidine that interferes with the fusogenic function of HA.[1] It is believed to bind to the HA2 subunit's stem region, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[1]

cluster_virus Influenza Virus cluster_host Host Cell Virus Virus HA Hemagglutinin (HA) Virus->HA NA Neuraminidase (NA) Virus->NA Receptor Sialic Acid Receptor HA->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Replication Viral Replication Endosome->Replication 3. Fusion & Uncoating (Blocked by this compound) This compound This compound This compound->HA Inhibits Fusion

Mechanism of Action of this compound

Oseltamivir: Trapping the Progeny

Oseltamivir is a neuraminidase inhibitor. The active form of the drug, oseltamivir carboxylate, is a competitive inhibitor of the influenza virus's neuraminidase (NA) enzyme.[2] NA is crucial for the final stage of the viral replication cycle. It cleaves sialic acid residues from the surface of the infected host cell and from newly formed viral particles, facilitating the release of progeny virions and preventing their aggregation. By inhibiting NA, oseltamivir traps the newly synthesized viruses on the cell surface, preventing their spread to other cells.

cluster_host Infected Host Cell cluster_virus Progeny Virus Replication Viral Replication Budding_Virion Budding Virion Replication->Budding_Virion 1. Assembly & Budding Receptor Sialic Acid Receptor Budding_Virion->Receptor 2. Tethered to Host Cell NA Neuraminidase (NA) NA->Receptor 3. Cleaves Sialic Acid for Release Released_Virion Released Virion NA->Released_Virion 4. Release (Blocked by Oseltamivir) Oseltamivir Oseltamivir Oseltamivir->NA Inhibits

Mechanism of Action of Oseltamivir

Performance Data: A Note on Comparability

Direct comparison of the inhibitory potency of this compound and oseltamivir is challenging as no studies have been identified that evaluate both compounds head-to-head against the same panel of influenza virus strains under identical experimental conditions. The following data are compiled from separate studies and should be interpreted with caution.

This compound: In Vitro Efficacy

A study investigating the effect of this compound on highly pathogenic H5N1 influenza A virus reported the following values:

Parameter Value Cell Line Virus Strain
IC50 27.03 ± 2.54 µMMDCKH5N1
CC50 1.48 ± 0.01 mMMDCKN/A
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is cytotoxic to 50% of cells.

The study also noted that this compound is effective in inhibiting H1 and H2 subtypes, and to a lesser extent, H3 subtypes of influenza A viruses.[1] It did not show inhibitory activity on N1-typed neuraminidase activity.[1]

Oseltamivir: In Vitro Efficacy

The inhibitory activity of oseltamivir varies depending on the influenza virus type and subtype. The following table summarizes mean IC50 values from a study of influenza viruses circulating in France.

Influenza Virus Mean IC50 (nM)
A/H1N1 1.34
A/H3N2 0.67
Influenza B 13

It is important to note the significant difference in the units of concentration (µM for this compound vs. nM for oseltamivir). This highlights the generally higher potency of oseltamivir in in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the antiviral activity of these compounds.

Inhibition of Influenza Replication in Cell Culture (General Protocol)

This protocol is a generalized representation of how the antiviral activity of a compound against influenza virus is typically measured in a cell-based assay.

Start Start Cell_Seeding Seed MDCK cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compound Incubation1->Compound_Addition Virus_Infection Infect cells with influenza virus Compound_Addition->Virus_Infection Incubation2 Incubate for 48-72h Virus_Infection->Incubation2 Endpoint_Assay Perform endpoint assay (e.g., CPE, Plaque Assay, NA activity) Incubation2->Endpoint_Assay Data_Analysis Calculate IC50 value Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Antiviral Assay

1. Cell Culture and Virus Propagation:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Virus Strains: Influenza A and B virus strains are propagated in MDCK cells or embryonated chicken eggs.

2. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

  • MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

  • The cell monolayers are washed with phosphate-buffered saline (PBS).

  • Serial dilutions of the test compound (e.g., this compound or oseltamivir) are prepared in infection medium (serum-free medium containing trypsin).

  • The cells are pre-incubated with the compound dilutions for a specified time.

  • A known amount of influenza virus is then added to each well.

  • After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing the compound and a solidifying agent (e.g., agarose).

  • The plates are incubated until plaques (zones of cell death) are visible.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the percent inhibition and calculate the IC50 value.

3. Neuraminidase Inhibition Assay (for Oseltamivir):

  • This is a cell-free enzymatic assay.

  • A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

  • The influenza virus preparation is mixed with serial dilutions of oseltamivir carboxylate.

  • The MUNANA substrate is added, and the mixture is incubated.

  • The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • The fluorescence is measured using a fluorometer.

  • The concentration of oseltamivir that inhibits 50% of the neuraminidase activity is determined as the IC50.

Conclusion

This compound and oseltamivir represent two distinct and valuable strategies for inhibiting influenza virus replication. Oseltamivir, a well-established neuraminidase inhibitor, demonstrates high potency in the nanomolar range against a broad spectrum of influenza A and B viruses. This compound, a viral entry inhibitor targeting hemagglutinin, offers an alternative mechanism of action that could be crucial in combating strains resistant to neuraminidase inhibitors. While the available data suggests a lower in vitro potency for this compound compared to oseltamivir, its different target highlights the importance of a multi-pronged approach to antiviral drug development. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these and other novel anti-influenza compounds.

References

A Comparative Guide to the Potential Synergistic Effects of CL-385319 with Other Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of several strains of influenza A virus, including H1, H2, and the highly pathogenic H5N1.[1][2] Its mechanism of action is the blockade of viral entry into host cells by interfering with the fusogenic function of the viral hemagglutinin (HA) protein.[2][3] Specifically, it is believed to bind to the stem region of the HA2 subunit, stabilizing the pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[4] While data on the synergistic effects of this compound with other antiviral drugs is not currently available in published literature, its unique mechanism of action as a viral entry inhibitor presents a strong rationale for combination therapy. This guide provides a comparative framework for researchers to explore the potential synergistic effects of this compound with other classes of anti-influenza drugs.

Rationale for Combination Therapy

The use of combination therapy in treating viral infections is a well-established strategy to enhance antiviral activity, reduce the effective dose of individual drugs, and mitigate the emergence of drug-resistant variants.[5] For influenza, combining drugs that target different stages of the viral life cycle can lead to synergistic or additive effects.[1][2] As this compound targets the initial stage of viral entry, combining it with drugs that act on later stages, such as replication or release, is a promising avenue for investigation.

Potential Synergistic Combinations with this compound

While specific experimental data for this compound combinations is lacking, we can hypothesize potential synergistic interactions based on the mechanisms of other approved and investigational antiviral drugs. The following table outlines potential combinations, the rationale for synergy, and key endpoints for investigation.

Drug Class Example Drug Mechanism of Action Rationale for Synergy with this compound Key Experimental Endpoints
Neuraminidase Inhibitors Oseltamivir, ZanamivirInhibit the release of progeny virions from the infected host cell by blocking the enzymatic activity of neuraminidase.[6]Dual blockade of viral entry (this compound) and egress (NA inhibitors) would attack two distinct and essential stages of the viral life cycle, potentially leading to a more profound reduction in viral spread.[7]Viral yield reduction assays, plaque reduction assays, Combination Index (CI) values from checkerboard assays.
Polymerase Inhibitors Baloxavir marboxil, FavipiravirInhibit the viral RNA-dependent RNA polymerase (RdRp), preventing the replication and transcription of the viral genome.[6][8]A combined assault on viral entry and genome replication could significantly reduce the production of new viral components, leading to a synergistic decrease in overall viral load.Quantitative PCR (qPCR) for viral RNA, reporter gene assays, CI values.
M2 Ion Channel Blockers Amantadine, RimantadineBlock the M2 proton channel of influenza A viruses, inhibiting viral uncoating and genome release into the cytoplasm.Although many circulating strains are resistant, in susceptible strains, a dual blockade of two early-stage events (fusion and uncoating) could have a strong synergistic effect.Plaque reduction assays in susceptible strains, CI values.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic potential of this compound with other antiviral agents, standardized in vitro assays are essential. The following are detailed protocols for the checkerboard assay and isobologram analysis.

Checkerboard Assay

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.[9][10]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and another antiviral drug.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., H5N1)

  • This compound

  • Second antiviral agent (e.g., Oseltamivir)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 0.2% BSA and TPCK-trypsin)

  • Cell viability assay (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution:

    • Prepare serial dilutions of this compound horizontally across the plate.

    • Prepare serial dilutions of the second antiviral agent vertically down the plate.

    • The final plate will contain a matrix of concentrations for both drugs.

  • Infection: Infect the MDCK cell monolayer with influenza A virus at a pre-determined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different drug combinations.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Data Collection: Assess cell viability using a suitable assay.

  • Data Analysis:

    • Determine the IC50 (the concentration of drug that inhibits 50% of the viral cytopathic effect) for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additivity

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[11][12]

Objective: To visually assess the nature of the interaction between this compound and another antiviral drug.

Procedure:

  • Data Acquisition: Obtain the IC50 values for each drug individually and in various combination ratios from the checkerboard assay or similar experiments.

  • Graph Construction:

    • Plot the concentration of this compound on the x-axis and the concentration of the second antiviral drug on the y-axis.

    • The IC50 value of this compound alone is the x-intercept, and the IC50 value of the second drug alone is the y-intercept.

    • Draw a straight line connecting the two intercepts. This is the line of additivity.

  • Data Plotting: Plot the concentrations of the two drugs that in combination produce a 50% inhibition of the viral cytopathic effect.

  • Interpretation:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizing Pathways and Workflows

To aid in the conceptualization of these experiments and the underlying mechanisms, the following diagrams have been generated.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_drug_targets Antiviral Drug Targets Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription (vRNA -> mRNA, cRNA -> vRNA) Uncoating->Replication Translation 4. Translation (Viral Proteins) Replication->Translation Assembly 5. Assembly & Budding Translation->Assembly Release 6. Release Assembly->Release CL385319 This compound (Entry Inhibitor) CL385319->Entry M2_Inhibitors M2 Inhibitors (Uncoating Inhibitors) M2_Inhibitors->Uncoating Polymerase_Inhibitors Polymerase Inhibitors (Replication Inhibitors) Polymerase_Inhibitors->Replication NA_Inhibitors Neuraminidase Inhibitors (Release Inhibitors) NA_Inhibitors->Release G start Start: Hypothesis Potential Synergy of this compound with another antiviral checkerboard Perform Checkerboard Assay (Varying concentrations of This compound and Drug X) start->checkerboard ic50 Determine IC50 Values (Individual drugs and combinations) checkerboard->ic50 fici Calculate FIC Index (FICI) ic50->fici isobologram Construct Isobologram ic50->isobologram interpretation Interpret Results: Synergy, Additivity, or Antagonism fici->interpretation isobologram->interpretation end Conclusion on Synergistic Potential interpretation->end

References

Unveiling the Action of CL-385319: A Reverse Genetics Approach to Validating Influenza Fusion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a compound's mechanism of action is a critical step. This guide provides a comparative analysis of CL-385319, an inhibitor of influenza virus entry, and its validation through reverse genetics. We will delve into its performance against alternative inhibitors and provide detailed experimental protocols for key validation assays.

This compound is a potent inhibitor of influenza A virus, targeting the hemagglutinin (HA) protein and preventing the conformational changes necessary for viral fusion with the host cell membrane. This mechanism effectively halts the virus at its entry point. The specificity of this interaction has been rigorously validated using reverse genetics, a powerful tool that allows for the introduction of specific mutations to probe gene and protein function.

Comparative Analysis of Influenza A Hemagglutinin Inhibitors

This compound demonstrates significant efficacy in inhibiting H5N1 influenza A virus. To contextualize its performance, the following table compares its activity with other known influenza HA inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the available literature. Therefore, the presented data is compiled from various studies and should be interpreted with consideration of the different viral strains and cell lines used.

CompoundTarget HA Group(s)Virus Strain(s)Cell LineIC50 / EC50CC50Selectivity Index (SI)
This compound Group 1 (H1, H2, H5)H5N1MDCK27.03 ± 2.54 µM[1]1.48 ± 0.01 mM[1]~55
Arbidol Group 1 & 2H5N1, H3N2, H1N1VariousMicromolar range>100 µMVaries
TBHQ Group 2 (H3, H7)H3N2, H7N9MDCK~6-7 µM[2]>100 µM[2]>14
MBX2546 Group 1 (H1, H5)H1N1MDCKKd = 5.3 µM (H1)>100 µM>18.8

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50). MDCK: Madin-Darby Canine Kidney cells.

Reverse Genetics: Pinpointing the Mechanism of this compound

The primary method for validating the target of this compound has been site-directed mutagenesis of the influenza hemagglutinin gene. This reverse genetics approach allows for the introduction of specific amino acid changes in the HA protein to identify residues critical for drug binding and efficacy.

Studies have shown that specific mutations within the HA protein can confer resistance to this compound. For instance, pseudoviruses with an M24A mutation in the HA1 subunit or an F110S mutation in the HA2 subunit demonstrate high resistance to the compound.[1] This provides strong evidence that this compound directly binds to a pocket in the HA stem region, and that these residues are crucial for this interaction. The binding of this compound to this site stabilizes the pre-fusion conformation of HA, thereby preventing the low pH-induced conformational changes required for membrane fusion.

Visualizing the Mechanism and its Validation

To better illustrate the molecular interactions and the experimental logic, the following diagrams were generated using Graphviz.

cluster_virus_entry Influenza Virus Entry cluster_inhibition Mechanism of this compound Influenza Virus Influenza Virus HA Protein HA Protein Influenza Virus->HA Protein on surface Host Cell Receptor Host Cell Receptor HA Protein->Host Cell Receptor binds to Conformational Change Conformational Change HA Protein->Conformational Change Endosome Endosome Host Cell Receptor->Endosome endocytosis Low pH Low pH Endosome->Low pH Low pH->HA Protein triggers Membrane Fusion Membrane Fusion Conformational Change->Membrane Fusion Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release This compound This compound HA Stem Pocket HA Stem Pocket This compound->HA Stem Pocket binds to Stabilization Stabilization HA Stem Pocket->Stabilization leads to Inhibition of Fusion Inhibition of Fusion Stabilization->Inhibition of Fusion Start Start Hypothesize Target Hypothesize HA as This compound Target Start->Hypothesize Target Design Primers Design mutagenic primers for HA gene (e.g., M24A, F110S) Hypothesize Target->Design Primers SiteDirectedMutagenesis Perform Site-Directed Mutagenesis on HA plasmid Design Primers->SiteDirectedMutagenesis SequenceVerification Sequence verify mutations SiteDirectedMutagenesis->SequenceVerification PseudovirusProduction Produce pseudoviruses with wild-type or mutant HA SequenceVerification->PseudovirusProduction ViralEntryAssay Perform viral entry assay with This compound treatment PseudovirusProduction->ViralEntryAssay CompareIC50 Compare IC50 values of WT vs Mutant pseudoviruses ViralEntryAssay->CompareIC50 Conclusion Conclusion CompareIC50->Conclusion Mutant resistance confirms target

References

In Vivo Efficacy of CL-385319 Derivatives: A Comparative Analysis of Influenza Virus Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical development of CL-385319 and its derivatives as inhibitors of influenza virus entry. While in vivo efficacy data for direct derivatives of this compound is not publicly available, this document summarizes the existing in vitro data and presents a comparative landscape of in vivo studies on other influenza fusion inhibitors. This information is intended to provide a framework for the evaluation of this class of antiviral compounds.

Mechanism of Action: Inhibition of Viral Fusion

This compound and its analogs are N-substituted piperidines that target the influenza virus hemagglutinin (HA) protein.[1] This protein is crucial for the initial stages of viral infection, specifically the entry into host cells. The acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes. This compound is thought to bind to the HA2 subunit in the stem region of the HA trimer, stabilizing its pre-fusion conformation and thus preventing the fusogenic conformational changes necessary for viral entry.[1]

Influenza_Fusion_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_fusion Membrane Fusion Virion Virion Receptor Sialic Acid Receptor Virion->Receptor 1. Attachment HA_pre Hemagglutinin (Pre-fusion) Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Acidification (Low pH) Endosome->Acidification 3. pH Drop HA_post Hemagglutinin (Post-fusion) Acidification->HA_post 4. HA Conformational Change Fusion Membrane Fusion HA_post->Fusion 5. Fusion Release Viral RNP Release Fusion->Release 6. Genome Release CL385319 This compound & Derivatives CL385319->HA_post Inhibits

Figure 1. Influenza virus entry and fusion pathway inhibited by this compound.

In Vitro Efficacy of this compound and Derivatives

Limited data is available on the derivatives of this compound. One notable derivative, where the piperidine ring was replaced with a 2-(thiophenyl-2yl)ethyl group, demonstrated significantly improved in vitro potency against an A/H5N1 pseudovirus.

CompoundTargetAssayCell LineVirus StrainPotency (EC50/IC50)Cytotoxicity (CC50)Reference
This compound HemagglutininPseudovirus Entry InhibitionMDCKH5N127.03 ± 2.54 µM1.48 ± 0.01 mM[1]
Derivative 20 HemagglutininPseudovirus Entry Inhibition-A/H5N10.22 µM-(Mentioned in literature, specific study not identified)

Experimental Protocols for In Vivo Efficacy Studies in Animal Models

Standardized animal models are essential for evaluating the in vivo efficacy of influenza virus inhibitors. The mouse model is the most commonly used for initial efficacy testing.

Influenza Virus Infection Mouse Model
  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Virus Strains: A variety of influenza strains can be used, including mouse-adapted strains like A/Puerto Rico/8/34 (H1N1) or relevant clinical isolates. The challenge dose is typically a lethal dose (e.g., 5-10 LD50).

  • Infection Procedure: Mice are lightly anesthetized and intranasally inoculated with the virus in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).

  • Drug Administration:

    • Route: Can be oral (gavage), intraperitoneal (i.p.), or intranasal, depending on the compound's properties.

    • Dosing Regimen: Treatment usually starts 24 to 48 hours post-infection and continues for 5-7 days, once or twice daily. Prophylactic studies may involve dosing before infection.

  • Efficacy Endpoints:

    • Survival: Animals are monitored daily for 14-21 days for survival.

    • Body Weight: Body weight is measured daily as an indicator of morbidity. A significant drop in weight is a sign of severe illness.

    • Viral Titers in Lungs: On specific days post-infection (e.g., days 3 and 6), a subset of mice is euthanized, and lungs are harvested to determine the viral load, typically by plaque assay or TCID50 assay on MDCK cells.

    • Lung Pathology: Histopathological examination of lung tissue can be performed to assess the extent of inflammation and tissue damage.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_monitoring Data Collection cluster_analysis Endpoint Analysis Animals Acclimatize Mice (e.g., BALB/c, 6-8 weeks old) Infection Intranasal Infection Animals->Infection Virus Prepare Virus Inoculum (e.g., H1N1, 5-10 LD50) Virus->Infection Treatment Administer Compound or Vehicle (e.g., oral gavage, daily) Infection->Treatment Monitor Daily Monitoring: - Survival - Body Weight Treatment->Monitor Lungs Lung Harvest (Day 3 & 6 p.i.) Treatment->Lungs Survival_Analysis Survival Curves Monitor->Survival_Analysis Weight_Analysis Body Weight Change (%) Monitor->Weight_Analysis Titer_Analysis Viral Titer Determination (Plaque Assay/TCID50) Lungs->Titer_Analysis

Figure 2. General workflow for in vivo efficacy testing in a mouse model.

Comparative In Vivo Efficacy of Other Influenza Fusion Inhibitors

As in vivo data for this compound derivatives is unavailable, this section provides data from studies on other small molecule inhibitors of influenza virus fusion to serve as a benchmark. It is important to note that these compounds are not direct derivatives of this compound.

CompoundAnimal ModelVirus StrainDosing RegimenKey FindingsReference
Arbidol MiceA/H3N250 mg/kg, oral, once daily for 5 daysIncreased survival rate, reduced lung viral titers.(Numerous studies, representative data)
JNJ-4796 MiceA/H1N125 mg/kg, oral, twice daily for 5 daysSignificant reduction in lung viral titers and improved survival.(Preclinical data from Janssen)
FA-617 MiceA/H1N110 mg/kg, intraperitoneal, once daily for 5 daysProtected mice from lethal challenge, reduced lung inflammation.(Published research article)

Conclusion

This compound represents a promising lead compound for the development of novel influenza entry inhibitors. The significant improvement in in vitro potency observed with a thiophenyl derivative highlights the potential for further optimization of this scaffold. However, the lack of publicly available in vivo efficacy data for any of its derivatives underscores a critical gap in the preclinical development of this compound series. The established in vivo models and the efficacy data from other fusion inhibitors provide a clear path forward for the evaluation of future this compound analogs. Further studies are warranted to assess the in vivo efficacy, pharmacokinetics, and safety of optimized derivatives to determine their potential as clinical candidates for the treatment of influenza.

References

A Comparative Guide to CL-385319 and Other Hemagglutinin Stem-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of CL-385319 with other notable hemagglutinin (HA) stem-binding inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of the mechanisms underlying HA inhibition and to inform the development of novel anti-influenza therapeutics.

Introduction to Hemagglutinin Stem-Binding Inhibitors

Influenza virus hemagglutinin (HA) is a critical protein for viral entry into host cells, mediating both receptor binding and membrane fusion. The HA protein is a homotrimer, with each monomer consisting of a globular head domain (HA1) and a stem region (HA2). While the HA1 head is subject to high antigenic drift, the HA2 stem is highly conserved across different influenza A virus subtypes, making it an attractive target for broadly neutralizing antibodies and small molecule inhibitors.[1] These inhibitors typically function by binding to the HA stem region and stabilizing the pre-fusion conformation of the protein, thereby preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.[2]

This compound is a potent inhibitor of influenza virus entry that targets the HA stem.[2] This guide compares its structural and inhibitory properties with other well-characterized HA stem-binding small molecules, including CL-61917, MBX2329, MBX2546, Tert-butyl hydroquinone (TBHQ), and Arbidol.

Structural Comparison of HA Stem-Binding Inhibitors

The chemical structures of this compound and other selected HA stem-binding inhibitors are presented below. These molecules exhibit diverse scaffolds, highlighting the various chemical moieties capable of interacting with the conserved HA stem region.

InhibitorChemical Structure
This compound 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamide[3][4]
MBX2329 An aminoalkyl phenol ether[5]
MBX2546 A sulfonamide[5]
TBHQ 2-tert-Butylbenzene-1,4-diol[6]
Arbidol (Umifenovir) ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate[7][8]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibitory activities (IC50/EC50) and binding affinities (Kd) of the selected compounds against various influenza A virus strains. This data provides a quantitative basis for comparing their potency and breadth of activity.

InhibitorVirus Strain(s)IC50/EC50 (µM)Kd (µM)Reference(s)
This compound H5N127.03 ± 2.54-[3][9]
H1N1 (wild-type pseudovirus)1.50 ± 0.13-
MBX2329 HIV/HA(H5)IC90: 8.6-[5]
Various influenza A strains0.3 - 5.9-[10]
MBX2546 HIV/HA(H5)IC90: 5.7-[5]
H1 Hemagglutinin-5.3[11]
H3 Hemagglutinin-> 100[11]
TBHQ H7 HA-mediated entry~6-[12]
H3 HA-mediated entry~6-[12]
Arbidol ----

Note: Direct comparative studies across all inhibitors under identical experimental conditions are limited. The presented data is compiled from various sources.

Comparison of Binding Sites and Mechanisms of Action

The precise binding location and interaction with key residues within the HA stem are crucial for the inhibitory function of these molecules. The following table outlines the known binding sites and interacting residues for each inhibitor.

InhibitorBinding Region on HAKey Interacting ResiduesMechanism of ActionReference(s)
This compound Stem region, in a cavity formed by HA1 and HA2 subunits of a single monomer.[13]M24 in HA1; F110 and V48 in HA2.Stabilizes the neutral pH structure of HA, inhibiting conformational rearrangement required for membrane fusion. The binding is described as an "induced fit" process.[2][13][2][13]
MBX2329 Stem region of HA2.Not explicitly detailed, but binds to a group 1 HA-specific conformational epitope.Inhibits HA-mediated fusion.[10]
MBX2546 Stem region of HA2, near the amino terminus.[14]Interacts with the side chains of HA2 N95, HA2 L98, and HA2 L99.[14]Represses the low pH-induced conformational change of HA, a prerequisite for membrane fusion.[14][14]
TBHQ Hydrophobic pocket at the interface between HA monomers.[15]Leu-29 (HA1), Leu-98 (HA2), Ala-101 (HA2), Leu-55 (HA2), Leu-99 (HA2), Arg-54 (HA2), Glu-57 (HA2), Glu-97 (HA2).[15]Stabilizes the neutral pH conformation of HA by cross-linking the trimer, rendering it fusion inactive.[15][15]
Arbidol --Interferes with the fusion of the viral lipid membrane with the host cell membrane.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which HA stem-binding inhibitors, including this compound, prevent influenza virus entry into host cells.

HA_Inhibition_Pathway cluster_virus_entry Normal Viral Entry Virus Influenza Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis Virus_Inhibitor Influenza Virus + HA Stem Inhibitor Fusion Membrane Fusion Endosome->Fusion Low pH Release Viral Genome Release Fusion->Release Endosome_Inhibited Host Cell Endosome Virus_Inhibitor->Endosome_Inhibited Endocytosis NoFusion Fusion Blocked Endosome_Inhibited->NoFusion Low pH

Caption: Mechanism of HA stem-binding inhibitors.

Experimental Protocols

A detailed understanding of the experimental conditions is essential for interpreting the provided data. Below is a generalized protocol for a microneutralization assay, a common method for determining the inhibitory activity of antiviral compounds.

General Microneutralization Assay Protocol

This protocol is a generalized representation and may vary based on the specific virus strain, cell line, and inhibitor being tested.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to 80-95% confluency in 96-well plates.[9]

  • Compound Dilution: The inhibitor compound (e.g., this compound) is serially diluted to various concentrations in an appropriate infection medium.

  • Virus Preparation: A stock of influenza virus is diluted to a predetermined titer, typically 100 times the 50% tissue culture infectious dose (TCID50) per well.[9]

  • Incubation: The diluted virus is pre-incubated with the serially diluted inhibitor for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for binding.[9]

  • Infection: The virus-inhibitor mixture is then added to the MDCK cell monolayers and incubated for a period to allow for viral infection (e.g., 18-20 hours).[9]

  • Quantification of Viral Replication: After incubation, the extent of viral replication is quantified. This can be achieved through various methods, such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Detecting a viral protein, such as the nucleoprotein (NP).[9]

    • Hemagglutination Assay: Assessing the ability of the virus in the supernatant to agglutinate red blood cells.

    • Reporter Gene Assay: Using pseudotyped viruses that express a reporter gene (e.g., luciferase) upon successful infection.

  • Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (IC50) is calculated using appropriate software.[9]

Conclusion

This compound and other HA stem-binding inhibitors represent a promising class of antiviral agents with the potential for broad activity against diverse influenza A virus strains. Their mechanism of action, which involves stabilizing the pre-fusion conformation of the highly conserved HA stem, provides a robust strategy to combat viral resistance. This guide has provided a comparative overview of the structural features, inhibitory potencies, and binding mechanisms of several key HA stem inhibitors. The presented data and methodologies can serve as a valuable resource for researchers dedicated to the discovery and development of next-generation influenza therapeutics. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative advantages and for guiding future drug design efforts.

References

Safety Operating Guide

Personal protective equipment for handling CL-385319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of CL-385319, a potent inhibitor of H5N1 avian influenza A virus. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general laboratory safety principles for handling solid chemical compounds of unknown toxicity and information from SDS of similar research compounds. It is imperative to consult the official SDS from the supplier upon receipt of the compound and to follow all institutional and national safety regulations.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Notes
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Safety Goggles with Side Shields or Face Shield- Lab Coat (fully buttoned) or Disposable Gown- N95 or higher-rated RespiratorWork should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
Solubilizing and Diluting - Nitrile Gloves- Safety Goggles with Side Shields- Lab CoatPerform in a well-ventilated area, preferably a chemical fume hood.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard Biosafety Level 2 (BSL-2) practices should be followed.[1]
Handling Contaminated Waste - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety GogglesUse appropriate waste segregation and disposal procedures.

Operational Plan: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE start Start lab_coat 1. Lab Coat or Gown start->lab_coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Safety Goggles or Face Shield respirator->goggles gloves 4. Gloves (over cuffs of lab coat) goggles->gloves end_don Enter Work Area gloves->end_don

Figure 1. Step-by-step workflow for donning Personal Protective Equipment.
Doffing PPE Workflow

Doffing_PPE start_doff Start gloves 1. Remove Gloves start_doff->gloves goggles 2. Remove Goggles or Face Shield gloves->goggles lab_coat 3. Remove Lab Coat or Gown goggles->lab_coat respirator 4. Remove Respirator (if worn) lab_coat->respirator wash 5. Wash Hands Thoroughly respirator->wash end_doff Exit Work Area wash->end_doff

Figure 2. Step-by-step workflow for the safe removal of Personal Protective Equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_containers Segregation cluster_final_disposal Final Disposal solid_waste Solid this compound chemical_waste_solid Labeled Hazardous Chemical Waste Container (Solid) solid_waste->chemical_waste_solid liquid_waste Solutions containing this compound chemical_waste_liquid Labeled Hazardous Chemical Waste Container (Liquid) liquid_waste->chemical_waste_liquid contaminated_ppe Contaminated PPE (Gloves, Gowns, etc.) biohazard_bag Biohazard Waste Bag (for contaminated labware) contaminated_ppe->biohazard_bag incineration Incineration by Certified Waste Management chemical_waste_solid->incineration chemical_waste_liquid->incineration biohazard_bag->incineration

Figure 3. Logical flow for the segregation and disposal of this compound waste.

Disposal Procedures:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard or chemical waste container.

  • Decontamination: Work surfaces and non-disposable equipment should be decontaminated using an appropriate disinfectant or cleaning agent known to be effective against similar chemical compounds.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and national environmental regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.